
Naringin hydrate
説明
Contextualization within Flavonoid Research
Flavonoids are a large class of plant secondary metabolites recognized for their wide-ranging biological effects, with antioxidant properties being one of the most well-documented. mums.ac.ir Naringin belongs to the flavanone subclass of flavonoids and is a glycoside of naringenin. nih.govmdpi.com Its structure, featuring two rhamnose units attached to the naringenin aglycone, is fundamental to its bioactivity. mums.ac.ir Research into naringin hydrate contributes significantly to the broader understanding of flavonoid chemistry and function, particularly in how glycosylation affects bioavailability and biological action. nih.gov The study of naringin and its aglycone, naringenin, helps to elucidate the structure-activity relationships within the flavonoid family, revealing how specific structural features influence their potent antioxidant and anti-inflammatory capabilities. mdpi.com
Significance as a Natural Product in Biomedical Sciences
The therapeutic potential of this compound spans a remarkable spectrum of biomedical applications. researchgate.net It is recognized for its antioxidant, anti-inflammatory, anti-apoptotic, and anti-carcinogenic properties. mums.ac.irwisdomlib.org These attributes have prompted investigations into its efficacy in mitigating a variety of health conditions.
Extensive research has highlighted naringin's potential in several key areas:
Antioxidant and Anti-inflammatory Effects: Naringin demonstrates potent antioxidant activity by scavenging free radicals and enhancing the body's own antioxidant enzyme systems. biosynth.com It also exhibits significant anti-inflammatory actions by inhibiting pro-inflammatory cytokines and modulating key signaling pathways. biosynth.commdpi.com Studies have shown its ability to reduce the expression of inflammatory markers like TNF-α, IL-1β, and IL-6. mums.ac.ir
Neuroprotective Properties: Emerging evidence suggests a neuroprotective role for naringin. wisdomlib.org It has been shown to protect against neurotoxicity and may offer therapeutic potential for neurodegenerative diseases like Alzheimer's. nih.govfrontiersin.org Research indicates it can improve cognitive function and reduce oxidative damage in the brain. nih.govbrieflands.com
Cardiovascular and Metabolic Health: Naringin has been investigated for its beneficial effects on cardiovascular health and metabolic syndrome. mums.ac.irnih.gov It has shown potential in lowering plasma cholesterol and triglyceride levels. mums.ac.ir Studies also suggest it can help alleviate conditions associated with metabolic syndrome, such as obesity, hypertension, and hyperglycemia. nih.govresearchgate.net
Bone Health: Research has pointed to naringin's positive influence on bone health, with studies indicating its potential to stimulate bone formation and inhibit bone resorption. nih.gov This has led to its investigation as a potential therapeutic agent for osteoporosis. researchgate.netnih.gov
Interactive Table 1: Investigated Biomedical Applications of this compound
Area of Research | Key Findings |
Antioxidant | Scavenges free radicals and enhances endogenous antioxidant enzymes. biosynth.com |
Anti-inflammatory | Inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6). mums.ac.irmdpi.com |
Neuroprotection | Shows potential in mitigating neurotoxicity and improving cognitive function. wisdomlib.orgnih.gov |
Cardiovascular Health | May help lower cholesterol and protect against cardiovascular disorders. mums.ac.ir |
Metabolic Syndrome | Investigated for its role in alleviating obesity, hyperglycemia, and hypertension. nih.gov |
Bone Health | Promising results in stimulating osteogenesis and preventing bone loss. nih.gov |
Current Research Paradigms and Future Perspectives
Current research on this compound is increasingly focused on overcoming its limitations, primarily its low water solubility and poor bioavailability, which hinder its clinical application. nih.govnih.gov A significant paradigm shift involves the use of nanotechnology to enhance its delivery and efficacy. nih.gov Nanoformulations, such as lipid nanoparticles and mixed micelles, are being developed to improve its solubility, protect it from degradation, and target it to specific tissues. mums.ac.irmdpi.com
Future research will likely continue to explore these advanced drug delivery systems. Moreover, there is a growing interest in investigating the synergistic effects of naringin with other therapeutic agents to enhance their combined efficacy, particularly in cancer therapy and the treatment of chronic inflammatory diseases. mums.ac.iracs.org Further preclinical and clinical studies are essential to fully elucidate the therapeutic potential of this compound and translate the promising findings from the laboratory into clinical practice. nih.gov The exploration of naringin's role in modulating gut microbiota is also an emerging area of research that holds significant promise for understanding its metabolic effects. researchgate.net
Interactive Table 2: Chemical and Physical Properties of Naringin
Property | Value | Source |
Molecular Formula | C27H32O14 | mums.ac.ir |
Molecular Weight | 580.5 g/mol | nih.gov |
Melting Point | 83 °C | nih.gov |
Solubility in Water | 1 mg/mL at 40 °C | nih.gov |
LogP | -0.44 | nih.gov |
特性
IUPAC Name |
(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O14.H2O/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11;/h2-7,10,16,18,20-30,32-36H,8-9H2,1H3;1H2/t10-,16-,18+,20-,21+,22+,23-,24+,25+,26-,27+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNHAWBPPPWRLN-OSSFAINNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Origin, Biosynthesis, and Production Methodologies
Natural Occurrence and Distribution in Biological Systems
Phytochemical Sources and Extraction Strategies
Naringin is widely distributed throughout the plant kingdom, with its most significant concentrations found in citrus fruits. researchgate.net It is particularly abundant in grapefruit (Citrus paradisi), pomelo (Citrus grandis), and sour orange (Citrus aurantium). mdpi.comencyclopedia.pub The distribution of naringin within the fruit is not uniform; the highest levels are typically found in the pith (the white, spongy layer beneath the peel), followed by the peel (flavedo and albedo), seeds, and finally the juice. nih.govencyclopedia.pub For instance, the peel of a grapefruit can contain as much as 2300 μg/mL of naringin, while the juice contains significantly less. encyclopedia.pub Similarly, in pummelo, the peel contains a much higher concentration of naringin (3910 μg/mL) compared to the juice (220 μg/mL). nih.govencyclopedia.pub
Table 1: Naringin Content in Various Citrus Fruit Parts
Citrus Species | Part of Fruit | Naringin Concentration | Reference |
---|---|---|---|
Grapefruit (Citrus paradisi) | Peel | 2300 μg/mL | encyclopedia.pub |
Grapefruit (Citrus paradisi) | Seeds | 200 μg/mL | encyclopedia.pub |
Grapefruit (Citrus paradisi) | Juice Vesicles | 295–377 ppm | mdpi.com |
Grapefruit (Citrus paradisi) | Back Membrane (near albedo) | 17,994–27,330 ppm | mdpi.com |
Pummelo (Citrus grandis) | Peel | 3910 μg/mL | encyclopedia.pub |
Pummelo (Citrus grandis) | Juice | 220 μg/mL | encyclopedia.pub |
Sweet Orange (Citrus sinensis) | Juice | 22.06 ± 0.50 µg/mL | mdpi.com |
Kinnow (Citrus reticulata) | Peel (wet) | 0.6–1.0 g/kg | ias.ac.in |
Citrus aurantiifolia | Skin | 517.2 μg/mL | nih.gov |
Citrus aurantiifolia | Juice | 98 μg/mL | nih.gov |
Citrus aurantiifolia | Seed | 29.2 μg/mL | nih.gov |
The extraction of naringin from these plant sources, primarily citrus peel waste from the juice industry, is a key focus of research. google.com A variety of extraction techniques have been developed and optimized.
Solvent Extraction: This is a conventional method utilizing solvents like methanol or ethanol. phcogres.comresearchgate.net Soxhlet extraction, a type of continuous hot solvent extraction, has been employed using methanol at temperatures between 55-65°C. researchgate.net Another approach involves boiling citrus peels in water and then using an adsorption-desorption technique with a macroporous resin to isolate the naringin. ias.ac.in
Ultrasound-Assisted Extraction (UAE): This modern technique uses the energy of ultrasonic waves to enhance extraction efficiency. Studies have shown UAE to be highly effective, with ethanol being a particularly efficient solvent. phcogres.com Optimized conditions for UAE from Citrus sinensis peels were found to be an extraction temperature of 65.5°C, a solvent-to-drug ratio of 25.88 mL/g, and an extraction time of approximately 30 minutes, yielding around 2.021 mg/g of naringin. phcogres.com
Supercritical Fluid Extraction (SFE): This method uses supercritical carbon dioxide (SC-CO2) to extract naringin from sources like grapefruit seeds and peels. ias.ac.in It is considered a green technology due to the avoidance of organic solvents.
Other Methods: Techniques such as maceration, reflux, microwave-assisted extraction, and high hydrostatic pressure extraction have also been explored. phcogres.comresearchgate.net
Table 2: Comparison of Naringin Extraction Techniques
Extraction Method | Solvent(s) | Key Parameters | Yield/Efficiency | Reference |
---|---|---|---|---|
Ultrasound-Assisted Extraction | Ethanol | Temp: 65.5°C, Time: ~30 min, Ratio: 25.88 mL/g | 2.021 mg/g | phcogres.com |
Soxhlet Extraction | Methanol | Temp: 55-65°C, Time: ~3 h | - | researchgate.net |
Water Extraction & Adsorption | Water, Ethanol | Boiling peels in water, adsorption on resin, desorption with ethanol | ~49% w/w recovery from extract | ias.ac.in |
Supercritical Fluid Extraction | Supercritical CO2 | - | Up to 14.4 g/kg | researchgate.net |
Microbial Production Systems
While plant extraction is the traditional source, microbial fermentation is emerging as a sustainable and controlled alternative for producing naringin and its aglycone, naringenin. asm.org The heterologous production of these flavonoids has been successfully demonstrated in microorganisms such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. asm.orgfrontiersin.org More recently, other microbes, including Streptomyces species, Lactococcus lactis, and Pichia pastoris, have been investigated as potential production hosts. frontiersin.orgmdpi.com These microbial systems offer the potential to produce specific, single flavonoid molecules in high quantities, overcoming the limitations of low productivity and complex mixtures recovered from plants. capes.gov.br
Furthermore, certain microorganisms possess the enzyme naringinase, which can hydrolyze naringin. Naringinase is a complex of two enzymes: α-L-rhamnosidase and β-D-glucosidase. scispace.com It first converts naringin into prunin and rhamnose, and then prunin is further hydrolyzed to naringenin and glucose. scispace.com Fungal species, particularly from the Aspergillus and Penicillium genera, are well-known producers of naringinase. scispace.commdpi.com
Biosynthetic Pathway Elucidation and Engineering
The biosynthesis of naringin involves the formation of its core flavanone structure, naringenin, which is then glycosylated. The naringenin backbone is synthesized via the phenylpropanoid pathway.
Phenylpropanoid Pathway in Plants
In plants, the biosynthesis of flavonoids begins with the aromatic amino acids L-phenylalanine or L-tyrosine, which are products of the shikimate pathway. frontiersin.orgacs.org The core pathway to naringenin involves a sequence of enzymatic reactions:
Formation of p-Coumaric Acid: L-phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) , and then to p-coumaric acid by cinnamate-4-hydroxylase (C4H) . Alternatively, L-tyrosine can be directly converted to p-coumaric acid by tyrosine ammonia-lyase (TAL) . acs.orgbiorxiv.org
Activation to p-Coumaroyl-CoA: The resulting p-coumaric acid is activated into its thioester form, p-coumaroyl-CoA, by the enzyme 4-coumarate:CoA ligase (4CL) . acs.orgbiorxiv.org
Chalcone Synthesis: Chalcone synthase (CHS) , a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. acs.orgresearchgate.net
Isomerization: Finally, chalcone isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into (2S)-naringenin. acs.orgbiorxiv.org
Once naringenin is formed, it is converted to naringin hydrate through glycosylation, where a neohesperidoside sugar moiety is attached.
Microbial Biosynthesis Mechanisms (e.g., Streptomyces clavuligerus, Saccharomyces cerevisiae)
The discovery of naringenin production in prokaryotes has opened new avenues for its synthesis.
Streptomyces clavuligerus : This actinobacterium, known for producing clavulanic acid, was the first prokaryote in which natural naringenin production was reported. mdpi.comsigmaaldrich.comnih.govnih.gov Interestingly, the genes required for its biosynthesis are not clustered together, which is unusual for secondary metabolite pathways in bacteria. sigmaaldrich.comnih.gov The pathway in S. clavuligerus involves:
A tyrosine ammonia lyase (TAL) , encoded by the tal gene, which converts L-tyrosine to p-coumaric acid. mdpi.comnih.gov
A chalcone synthase (NCS) and a P450 monooxygenase (NcyP) , encoded by the adjacent genes ncs and ncyP, which are responsible for the subsequent conversion to naringenin. mdpi.comsigmaaldrich.com
It is proposed that in S. clavuligerus, the P450 monooxygenase completes the cyclization of the naringenin chalcone, a role performed by chalcone isomerase in plants. mdpi.com
Saccharomyces cerevisiae : This yeast is a popular host for metabolic engineering due to its well-characterized genetics and robustness in industrial fermentations. To produce naringenin, S. cerevisiae is engineered with the necessary genes from the plant phenylpropanoid pathway. asm.orgcapes.gov.br A typical strategy involves introducing genes encoding:
PAL or TAL to produce p-coumaric acid. capes.gov.br
4CL to produce p-coumaroyl-CoA. nih.gov
CHS to synthesize naringenin chalcone. nih.gov
CHI to cyclize the chalcone into naringenin. nih.gov
By expressing these heterologous genes, engineered yeast can convert glucose or supplemented precursors like p-coumaric acid into naringenin. asm.orgnih.gov
Genetic and Metabolic Engineering for Enhanced Biosynthesis
Significant efforts have been made to optimize microbial hosts for higher titers, rates, and yields of naringenin. The strategies focus on improving precursor supply, optimizing the expression of biosynthetic genes, and reducing the formation of byproducts.
Enhancing Precursor Supply: The availability of the precursors p-coumaroyl-CoA and especially malonyl-CoA is often a rate-limiting step. acs.orgbiorxiv.org Engineering strategies include:
Deregulating Aromatic Amino Acid Synthesis: In S. cerevisiae, feedback inhibition of key enzymes in the shikimate pathway (e.g., Aro3, Aro4) is alleviated to increase the flux towards phenylalanine and tyrosine. capes.gov.br
Boosting Malonyl-CoA Levels: Overexpressing native enzymes like acetyl-CoA carboxylase (ACC1) or engineering fatty acid catabolic pathways can increase the intracellular pool of malonyl-CoA, pushing the equilibrium towards naringenin synthesis. biorxiv.orgresearchgate.net
Pathway Optimization and Byproduct Reduction:
Gene Selection and Expression Tuning: Selecting enzymes with optimal kinetics and fine-tuning their expression levels using different promoters is crucial. capes.gov.brresearchgate.net For instance, increasing the copy number of the chalcone synthase gene has been shown to improve naringenin titers. capes.gov.br
Eliminating Competing Pathways: Deleting genes responsible for byproduct formation can redirect metabolic flux towards the target compound. In S. cerevisiae, eliminating phenylpyruvate decarboxylases (Aro10, Pdc5, Pdc6) reduces the synthesis of competing aromatic compounds. capes.gov.br
Advanced Engineering Approaches:
Biosensors: Transcriptional-factor-based biosensors that respond to intermediate metabolites like p-coumaroyl-CoA or malonyl-CoA have been developed. acs.org These sensors can dynamically regulate the expression of pathway genes to balance metabolic flux and improve production. acs.org
Co-culture Systems: Designing co-cultures of different engineered yeast strains, where each strain performs a part of the biosynthetic pathway, has been explored to efficiently produce naringenin derivatives. frontiersin.org
These combined engineering efforts have led to significant increases in naringenin production, with titers reaching over 1 g/L in fed-batch fermentations with engineered S. cerevisiae. frontiersin.orgresearchgate.net
**Table 3: Selected Metabolic Engineering Strategies for Naringenin Production in *S. cerevisiae***
Engineering Strategy | Host Strain Modification | Precursor/Carbon Source | Naringenin Titer | Reference |
---|---|---|---|---|
De novo synthesis and chassis development | Expressed A. thaliana genes; deregulated aromatic amino acid synthesis; deleted byproduct pathways (ARO10, PDC5, PDC6) | Glucose | ~400 μM (in bioreactor) | capes.gov.br |
Precursor feeding | Expressed PAL, C4H, 4CL, CHS, CHI | p-Coumaric Acid | 28.3 mg/L | nih.gov |
Pathway optimization | Integrated TAL, 4CL, CHS, CHI | Tyrosine / p-Coumaric Acid | 648.63 mg/L (with p-coumaric acid feeding) | researchgate.net |
Fatty acid catabolism integration | Engineered fatty acid β-oxidation for acetyl-CoA supply | Glucose | 1.13 g/L (in 5-L bioreactor) | researchgate.net |
Fine-tuning precursor synthesis | Spatiotemporal control of p-coumaric acid synthesis | Glucose | 933 mg/L | biorxiv.org |
Table 4: List of Mentioned Chemical Compounds
Compound Name |
---|
(2S)-Naringenin |
4-coumarate:CoA ligase |
Acetyl-CoA |
Acetyl-CoA carboxylase |
Caffeic acid |
Chalcone isomerase |
Chalcone synthase |
Cinnamate-4-hydroxylase |
Cinnamic acid |
Clavulanic acid |
Coelutes |
CouR |
p-Coumaric acid |
p-Coumaroyl-CoA |
p-Dihydrocoumaroyl-CoA |
Eriodictyol |
Ethanol |
Ferulic acid |
Glucose |
Hesperidin |
L-phenylalanine |
L-tyrosine |
Limonin |
Malonyl-CoA |
Methanol |
Naringenin |
Naringenin chalcone |
Naringin |
This compound |
Nomilin |
Phenylalanine ammonia-lyase |
Phloretic acid |
Phloretin |
Pinocembrin |
Prunin |
Rhamnose |
Rutin |
Research-Scale Isolation and Purification Methodologies
Advanced Chromatographic Separation Techniques
Chromatography remains a cornerstone for the purification of natural products like this compound. Modern advancements have led to highly efficient and selective methods.
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that eliminates the need for solid stationary supports, thereby avoiding irreversible adsorption of the sample. researchgate.net This method has been successfully applied for the preparative isolation and purification of naringin. researchgate.nettandfonline.com In one application, a two-phase solvent system composed of n-hexane-1-butanol–methanol–0.5% acetic acid (in a 1:3:1:4 v/v ratio) was used to isolate naringin from crude extracts of Exocarpium citri Grandis with a purity of 97.1%. tandfonline.com Another study utilized a two-step HSCCC process to separate naringin from Aurantii fructus, achieving a purity of 98.5%. mdpi.comnih.gov The selection of an appropriate two-phase solvent system is critical for a successful HSCCC separation, with the goal of achieving an ideal partition coefficient (K) for the target compounds. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional high-performance liquid chromatography (HPLC), including higher resolution, faster analysis times, and reduced solvent consumption. A UPLC method has been developed for the simultaneous determination of naringin and other active compounds in Fructus aurantii. nih.gov This method employs a C18 column with a gradient mobile phase of acetonitrile and 0.5% acetic acid-water, allowing for the successful separation of all targeted constituents within 9 minutes. nih.gov For chiral separation of naringenin, the aglycone of naringin, an ultra-performance liquid chromatography/tandem mass spectrometry (UPLC-MS/MS) method has been established. frontiersin.org This technique uses a chiral column and can achieve baseline separation of enantiomers in under 5 minutes. frontiersin.org
Macroporous Resin Column Chromatography is often used as an effective preliminary cleanup step before further purification. researchgate.net In a study aimed at large-scale purification, D101 macroporous resin was selected to clean up naringin from Fructus aurantii. The process involved eluting undesired constituents with 10% aqueous ethanol, followed by elution of the target compound with 70% aqueous ethanol, resulting in a naringin content of 57.1% with a 95.7% recovery. researchgate.net This crude extract was then further purified by HSCCC. researchgate.net
Table 1: Comparison of Advanced Chromatographic Techniques for this compound Purification
Technique | Principle | Typical Purity Achieved | Key Advantages | Research Example |
---|---|---|---|---|
High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support. researchgate.net | 97.1% - 98.5% tandfonline.commdpi.comnih.gov | No irreversible sample adsorption, high sample loading capacity, suitable for large-scale isolation. researchgate.net | Isolation from Exocarpium citri Grandis and Aurantii fructus. researchgate.nettandfonline.com |
Ultra-Performance Liquid Chromatography (UPLC) | Liquid chromatography using sub-2 µm particles for high separation efficiency. | Not explicitly stated for purity, but high resolution achieved. nih.gov | High resolution, fast analysis, reduced solvent use. nih.gov | Simultaneous determination in Fructus aurantii. nih.gov |
Macroporous Resin Chromatography | Adsorption chromatography based on polarity differences. researchgate.net | 57.1% (as a preliminary step) researchgate.net | Effective for initial cleanup and enrichment, high recovery. researchgate.net | Cleanup of naringin from Fructus aurantii. researchgate.net |
Emerging Techniques for Isolation
In addition to established chromatographic methods, several innovative techniques are being explored for the isolation of this compound, offering enhanced selectivity and more environmentally friendly processes.
Molecularly Imprinted Polymers (MIPs) are synthetic polymers with tailor-made recognition sites that can selectively bind a target molecule. mdpi.comresearchgate.net This "lock and key" mechanism provides high selectivity. researchgate.net For naringin, MIPs have been developed for selective extraction and separation. mdpi.com For instance, surface-imprinted MIP microspheres have been prepared to selectively separate naringin from Citri Grandis. mdpi.com In another approach, magnetic MIPs coated on chitosan were fabricated for the selective recognition and enrichment of naringin from pummelo peel, demonstrating a maximum binding amount of 15.08 mg/g and an extraction efficiency between 79.53% and 84.63%. nih.gov These polymers can be used as adsorbents in solid-phase extraction (SPE) to enhance selectivity compared to traditional SPE methods. mdpi.com
Aqueous Two-Phase System (ATPS) extraction is a liquid-liquid extraction method that utilizes a system formed by two immiscible aqueous solutions, such as an ethanol/salt combination. researchgate.net This technique is considered biocompatible and environmentally friendly. researchgate.net The combination of ultrasound assistance with ATPS (UA-ATPE) has been shown to be a highly effective method for the simultaneous extraction and preliminary purification of naringin, along with other compounds, from the fruitlets of Citrus aurantium L. researchgate.netnih.gov One study found that an optimal UA-ATPE process yielded 7.39 mg/g of naringin. nih.gov Another study using an ultrasonic-assisted ATPS with 1-propanol and ammonium sulfate achieved a maximum naringin yield of 4.27%. spgykj.com This method can achieve extraction and purification in a single step. researchgate.net
Molecular Modifications and Synthetic Approaches
Semi-Synthetic Derivative Design and Synthesis
The structural framework of naringin hydrate offers multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives with potentially improved properties. These modifications primarily target the hydroxyl groups, the carbonyl group on the C-ring, and the glycosidic moiety.
Structural Analogues and Conjugates
The synthesis of structural analogues of naringin often involves modifications of its aglycone, naringenin. Naringenin possesses hydroxyl groups at the 5, 7, and 4' positions, which serve as key sites for substitution to create analogues like narirutin and prunin. researchgate.net The introduction of different functional groups at these positions can significantly alter the molecule's biological activity. researchgate.net For instance, the esterification and alkylation of the 7-OH group with bulky substituents have been shown to yield compounds with improved anticancer effects. nih.gov
Furthermore, the creation of conjugates has emerged as a promising strategy. Naringenin has been conjugated with silver nanoparticles, a process that enhances its antimicrobial properties. nih.gov This one-step green synthesis, utilizing sunlight, resulted in a naringenin-nanosilver conjugate with significantly increased antibacterial potential against both Gram-positive and Gram-negative bacteria. nih.gov Another approach involves the condensation of flavonoids like taxifolin, a structural analogue of naringenin, with glyoxylic acid, which has been shown to produce derivatives with higher antioxidant activity. nih.gov
Oxime and Hydrazone Derivatives
Modification of the carbonyl group at the C-4 position of the flavanone structure to form oximes and hydrazones has been a key area of investigation. The synthesis of naringenin oxime is achieved by reacting naringenin with hydroxylamine hydrochloride in the presence of a base. nih.govmdpi.com This reaction can yield two geometric isomers, (E) and (Z), which can be separated and characterized. nih.gov Similarly, hydrazone derivatives are synthesized by reacting naringin with various hydrazine compounds. rjpbcs.com Studies have shown that converting the carbonyl group to an oxime or hydrazone can significantly boost the biological activities of the parent compound. dergipark.org.trresearchgate.net For example, the synthesis of naringenin-4-quinoline hydrazone derivatives has demonstrated markedly improved antitumor activity compared to naringenin itself. google.com
The general synthesis route for oxime derivatives involves dissolving the O-alkyl derivative of naringenin in anhydrous ethanol and adding hydroxylamine hydrochloride and anhydrous sodium acetate, followed by heating. mdpi.com For hydrazone derivatives, naringin is reacted with different hydrazine and semicarbazone derivatives to form the corresponding analogues. rjpbcs.com
Interactive Table: Synthesis of this compound Oxime and Hydrazone Derivatives
Derivative Type | Starting Material | Reagents | Key Findings | Reference |
---|---|---|---|---|
Oxime | O-alkyl derivatives of naringenin | Hydroxylamine hydrochloride, Anhydrous sodium acetate | Introduction of the =NOH group can enhance biological properties. | mdpi.com |
Hydrazone | Naringin | Various hydrazine derivatives | Substitution of the oxygen moiety with hydrazide to form hydrazones increases antibacterial activity. | rjpbcs.com |
Quinoline Hydrazone | Naringenin | Hydrazinoquinoline | Resulting derivatives showed significantly improved antitumor activity. | google.com |
Metal Complexation of this compound
The formation of metal complexes with this compound is another strategy to enhance its biological efficacy. Naringin can act as a ligand, coordinating with various transition metal ions such as Cr(III), Mn(II), Fe(III), Co(II), Ni(II), and Zn(II). tsijournals.comtsijournals.com The synthesis of these complexes typically involves reacting an ethanolic solution of the metal salt with an ethanolic solution of naringin, often with heating under reflux. tsijournals.com
Spectroscopic analyses, including FT-IR and UV-Vis, have shown that metal ions like Cu(II) coordinate with naringin through the carbonyl group at position 4 and the hydroxyl group at position 5 of the C-ring. nih.govnih.gov This complexation has been found to increase the antioxidant and anti-inflammatory activities of naringin. nih.govnih.gov The resulting metal complexes are often colored crystalline solids, soluble in solvents like DMF and DMSO, and are thermally stable. tsijournals.comtsijournals.com
Interactive Table: Metal Complexes of this compound
Metal Ion | Coordination Site | Impact on Activity | Reference |
---|---|---|---|
Cu(II) | Positions 4 (carbonyl) and 5 (hydroxyl) | Higher antioxidant, anti-inflammatory, and tumor cell cytotoxicity activities. | nih.govnih.gov |
Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Zn(II) | - | Enhanced antimicrobial activity compared to free naringin. | tsijournals.comtsijournals.com |
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for designing more potent and specific derivatives.
Elucidation of Key Pharmacophoric Features
The pharmacological activities of naringin and its aglycone, naringenin, are attributed to several key structural features. The flavanone core, consisting of two benzene rings (A and B) linked by a chromane ring (C), is fundamental to its bioactivity. mdpi.com The presence and position of hydroxyl groups are critical. For instance, the antioxidant potential of flavonoids is often linked to the number and arrangement of hydroxyl groups. rsc.orgresearchgate.net The C2-C3 double bond, in conjunction with the 4-oxo group, is considered a critical functional group for the antioxidant potential of naringenin. nih.gov
The glycosidic moiety at position 7 also plays a significant role. While naringin itself has demonstrated numerous biological effects, its aglycone, naringenin, is often more potent due to the absence of the bulky sugar group, which can affect cell membrane interactions and bioavailability. mdpi.combiomedgrid.com
Impact of Structural Modifications on Biological Activity
Modifying the structure of this compound has a profound impact on its biological activity.
Alkylation and Esterification: Elongating the O-alkyl chain at the C-7 and C-4' positions of naringenin has been shown to significantly increase its antimicrobial activity. mdpi.com For example, 7-O-butylnaringenin displayed notable activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com
Oxime and Hydrazone Formation: The conversion of the C-4 carbonyl group to an oxime or hydrazone has consistently led to enhanced biological effects. Oxime derivatives of naringenin have demonstrated stronger cytotoxic activity on cancer cell lines compared to the parent compounds. nih.gov Similarly, naringin hydrazone derivatives have shown increased antibacterial potency, particularly those with electron-donating groups. rjpbcs.com The naringenin-4-quinoline hydrazone derivative exhibited a 6.5-fold increase in inhibitory activity against human liver cancer cells compared to naringenin. google.com
Metal Complexation: The chelation of metal ions to the 4-carbonyl and 5-hydroxyl groups generally enhances the biological activity. The Naringin-Cu(II) complex, for instance, showed higher antioxidant and anti-inflammatory activities than free naringin. nih.gov
Conjugation: The formation of conjugates, such as with silver nanoparticles, has been shown to dramatically increase the antibacterial potency of naringenin by several folds. nih.gov
These findings underscore the potential of semi-synthetic modifications to overcome the limitations of this compound and develop novel derivatives with superior therapeutic properties.
Rational Design Principles for Novel this compound-Derived Compounds
The rational design of novel compounds derived from this compound is a strategic process aimed at optimizing its physicochemical properties and enhancing its therapeutic potential. This endeavor primarily involves targeted molecular modifications guided by an understanding of the molecule's structure-activity relationships (SAR), computational modeling, and strategic synthetic approaches. The design process can commence from two primary starting points: direct modification of the intact naringin glycoside or modification of its aglycone, naringenin, following enzymatic or chemical hydrolysis.
A fundamental aspect of designing naringin-derived compounds is the analysis of structure-activity relationships. SAR studies provide crucial insights into how specific structural features of the naringin molecule and its derivatives correlate with their biological activity.
The Role of the Glycoside Moiety: The presence of the neohesperidose sugar at the C7 position is a defining feature of naringin. This bulky, hydrophilic group significantly influences the molecule's solubility and bioavailability. nih.gov However, for certain biological activities, this sugar can be a hindrance. For instance, studies on the antiviral effects against the Yellow Fever virus have shown that the aglycone form, naringenin, is a potent inhibitor, while the glycosylated forms, like naringin, show no antiviral effect. redalyc.org This suggests that for specific targets, a key design principle is the removal of the sugar moiety to unmask the active flavanone core. Conversely, modifying the glycoside region itself, such as through acylation, can enhance lipid solubility and improve cell membrane permeability, thereby increasing bioavailability while retaining the core flavonoid structure. mdpi.comresearchgate.net
Modification of the Flavanone Core (Naringenin): Once the sugar is removed, the naringenin aglycone presents several reactive sites for modification, primarily the hydroxyl groups at positions C4', C5, and C7, and the carbonyl group at C4. mdpi.com
Hydroxyl Groups (C4', C5, C7): The hydroxyl groups are common targets for alkylation and acylation. Research has demonstrated that elongating the O-alkyl chain at the C7 and C4' positions can significantly increase the antimicrobial activity of the resulting compounds against various bacteria. mdpi.com For example, 7-O-butylnaringenin has shown activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The C5-hydroxyl group is unique as it forms an intramolecular hydrogen bond with the C4-carbonyl group, which affects its reactivity. Selective acylation or deacetylation at this position requires specific synthetic strategies.
Carbonyl Group (C4): The C4-carbonyl group is another key site for modification. The synthesis of imine derivatives (Schiff bases), oximes, and hydrazones by reacting the carbonyl group has been shown to produce compounds with altered and sometimes enhanced biological activities. mdpi.com For example, introducing an oxime group (=NOH) in place of the carbonyl has been reported to enhance antifungal activity. mdpi.com
Table 1: Structure-Activity Relationship (SAR) Highlights for Naringin Derivatives
Molecular Target/Modification | Structural Feature | Effect on Activity | Reference(s) |
Glycoside Moiety | Presence of neohesperidose sugar at C7 | Decreases antiviral activity compared to aglycone. | redalyc.org |
Acylation of the glycoside | Increases lipid solubility and membrane permeability. | mdpi.comresearchgate.net | |
Flavanone Core (Naringenin) | Elongation of O-alkyl chain at C7 and C4' | Increases antimicrobial activity, particularly against Gram-positive bacteria. | mdpi.com |
Introduction of an oxime group at C4 | Can enhance antifungal activity. | mdpi.com | |
Substitution of the C4-carbonyl with imines | Can decrease antioxidant activity compared to naringin. | ||
Planarity of the C-ring | A double bond in the C-ring (as in quercetin) promotes DNA intercalation, whereas the saturated C-ring in naringenin leads to groove binding. |
Computational chemistry and in silico modeling are indispensable tools in the rational design of naringin derivatives. These methods allow researchers to predict the interactions between a designed molecule and its biological target, thereby saving significant time and resources in the synthesis and screening phases.
Molecular Docking: This technique is widely used to simulate the binding of a ligand (the naringin derivative) into the active site of a target protein, such as an enzyme or receptor. By calculating binding affinities and analyzing intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), researchers can prioritize which derivatives to synthesize. For example, molecular docking has been used to screen naringin derivatives as potential inhibitors of glucosamine-6-phosphate synthase, an essential enzyme in microbes, revealing that derivatives with specific substitutions showed better binding scores than standard drugs. Docking studies have also been employed to understand how naringenin and its derivatives interact with targets relevant to cancer and vascular disease.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key physicochemical properties and structural descriptors that correlate with activity, QSAR can be used to predict the potency of novel, unsynthesized derivatives. This approach helps in optimizing lead compounds by suggesting modifications that are likely to improve their desired effects.
Table 2: Examples of Molecular Docking Studies with Naringin and Its Derivatives
Ligand(s) | Target Protein/Enzyme | Key Finding/Binding Energy | Reference(s) |
Naringin Derivatives | Glucosamine-6-phosphate synthase (1MOQ) | Specific imine derivatives showed higher dock scores and binding energies compared to standard antimicrobial drugs. | |
Naringin | Breast cancer-related proteins (EGFR, HER2, Topoisomerase II) | Naringin demonstrated high binding affinity against multiple targets, suggesting its potential as a multi-targeted agent. | |
Naringenin | Vascular Smooth Muscle Cell proteins (AKT1, SRC, VEGFA) | Naringenin showed stable binding to key proteins involved in cell proliferation and migration pathways. | |
Naringin | Urea cycle enzymes | Naringin interacted with urea cycle enzymes with more hydrogen bonds and higher binding energy than the standard drug, sodium benzoate. | |
Naringenin | Deoxyribonucleic acid (DNA) | Docking confirmed a groove-binding interaction mode with the DNA double helix. |
The synthesis of novel naringin derivatives is achieved through various chemical strategies. The chosen route often depends on whether the target modification is on the sugar moiety or the aglycone core.
Direct Modification of this compound: This approach involves chemical reactions that directly alter the intact naringin molecule. A common strategy is the formation of hydrazone or oxime derivatives by targeting the C4-carbonyl group of the flavanone structure. Another direct method is the acylation of the hydroxyl groups on the neohesperidose sugar, which can be achieved using chemical or enzymatic methods to improve lipophilicity. mdpi.com
Modification via the Naringenin Aglycone: A frequently used and versatile strategy involves a multi-step synthesis that begins with this compound as the raw material.
Protection: The process may start with the protection of specific hydroxyl groups to ensure that subsequent reactions occur only at the desired position. For example, benzylation is often used to protect the highly reactive 4'-hydroxyl group.
Hydrolysis: The glycosidic bond at C7 is cleaved, typically through acid hydrolysis, to release the sugar moiety and yield the (protected) naringenin aglycone.
Regioselective Modification: With other reactive sites blocked, the desired hydroxyl group (e.g., at C7 or C5) can be selectively modified through reactions like acylation or alkylation.
Deprotection: Finally, the protecting groups are removed (e.g., via hydrogenation to remove a benzyl group) to yield the final naringenin derivative. This multi-step route provides precise control over the final structure of the designed compound.
Mechanistic Investigations of Biological Activities: Pre-clinical Studies
In Vitro Cellular and Molecular Mechanisms
Anti-inflammatory Signaling Pathway Modulation
Naringin hydrate's anti-inflammatory capabilities are largely attributed to its ability to modulate critical signaling pathways that orchestrate the inflammatory response. In vitro studies have provided detailed insights into its interaction with the Nuclear Factor-kappa B (NF-κB) pathway, its regulation of inflammatory cytokine and chemokine expression, and its influence on other key inflammatory mediators like Toll-like Receptor 4 (TLR4) and Cyclooxygenase-2 (COX-2).
The NF-κB signaling pathway is a cornerstone of inflammatory processes, and its inhibition is a key aspect of naringin's anti-inflammatory action. In vitro studies have demonstrated that naringin and its aglycone, naringenin, can effectively suppress the activation of NF-κB. This inhibition is achieved by preventing the degradation of IκBα, a protein that keeps NF-κB sequestered in the cytoplasm. By stabilizing IκBα, naringin prevents the translocation of the p50/p65 subunit of NF-κB into the nucleus, thereby blocking the transcription of pro-inflammatory genes.
In models of osteoarthritis, naringin has been shown to attenuate NF-κB levels. Similarly, in human dermal fibroblasts stimulated with lipopolysaccharide (LPS), naringenin was found to dose-dependently reduce NF-κB activation. Studies using a luciferase reporter assay confirmed that naringenin effectively decreases the concentration of genes activated by NF-κB. This inhibitory effect on the NF-κB pathway has been observed across various cell types, including macrophages, chondrocytes, and endothelial cells, highlighting a fundamental mechanism of its anti-inflammatory potential.
Table 1: In Vitro Studies on this compound and NF-κB Pathway Inhibition
Cell Type | Stimulus | Key Findings | Reference |
---|---|---|---|
Macrophages | Lipopolysaccharide (LPS) | Suppressed NF-κB activation. | |
Human Dermal Fibroblasts | Lipopolysaccharide (LPS) | Attenuated NF-κB activity in a concentration-dependent manner. | |
Primary Chondrocytes | Interleukin-1β (IL-1β) | Inhibited the phosphorylation of NF-κB. | |
Human Nucleus Pulposus Cells | Interleukin-1β (IL-1β) | Downregulated the NF-κB signaling pathway. | |
Murine Macrophages | Lipopolysaccharide (LPS) | Inhibited NF-κB activation. |
A direct consequence of NF-κB inhibition is the reduced expression of various pro-inflammatory cytokines and chemokines. In vitro studies have consistently shown that naringin and naringenin can significantly decrease the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).
For instance, in LPS-stimulated macrophages, naringin has been shown to suppress the production of TNF-α and IL-6. In human dermal fibroblasts, naringenin dose-dependently reduced the levels of IL-6 and IL-1β. Furthermore, studies on lipid nanoparticles loaded with naringin demonstrated a significant decrease in the expression of TNF-α and Chemokine (C-C motif) ligand 3 (CCL-3) by 80% and 90%, respectively, and inhibited the effects of LPS on IL-1β and IL-6 production. This broad-spectrum regulation of inflammatory mediators underscores the potent anti-inflammatory capacity of naringin at the cellular level.
Table 2: In Vitro Effects of this compound on Inflammatory Cytokine and Chemokine Expression
Cell Type | Stimulus | Cytokine/Chemokine | Effect | Reference |
---|---|---|---|---|
Macrophages | Lipopolysaccharide (LPS) | TNF-α, IL-6 | Suppression | |
Human Dermal Fibroblasts | Lipopolysaccharide (LPS) | IL-6, IL-1β | Dose-dependent reduction | |
THP-1 cell lines | Lipopolysaccharide (LPS) | TNF-α, CCL-3, IL-1β, IL-6 | Decreased expression | |
Primary Chondrocytes | Interleukin-1β (IL-1β) | IL-6, TNF-α | Decreased secretion | |
Human Nucleus Pulposus Cells | Interleukin-1β (IL-1β) | IL-6, TNF-α | Downregulated mRNA levels |
This compound also exerts its anti-inflammatory effects by targeting upstream signaling molecules and key inflammatory enzymes. Toll-like receptor 4 (TLR4) is a critical receptor that recognizes LPS and initiates the inflammatory cascade leading to NF-κB activation. In vitro studies have revealed that naringenin can inhibit the TLR4 protein, thereby dampening the downstream inflammatory response. In IL-1β-stimulated primary chondrocytes, naringenin was shown to inhibit the TLR4/TNF receptor-associated factor 6 (TRAF6)/NF-κB pathway.
Table 3: In Vitro Modulation of TLR4 and COX-2 by this compound
Target | Cell Type | Stimulus | Key Findings | Reference |
---|---|---|---|---|
TLR4 | Primary Chondrocytes | Interleukin-1β (IL-1β) | Inhibited the TLR4/TRAF6/NF-κB pathway. | |
TLR4 | Murine Macrophages | Lipopolysaccharide (LPS) | Suppressed the expression of TLR4. | |
COX-2 | Human Dermal Fibroblasts | Lipopolysaccharide (LPS) | Downregulated COX-2 gene expression. | |
COX-2 | Primary Chondrocytes | Interleukin-1β (IL-1β) | Decreased secretion of COX-2. | |
COX-2 | Murine Macrophages | Lipopolysaccharide (LPS) | Suppressed the expression of COX-2. |
Regulation of Inflammatory Cytokine and Chemokine Expression (e.g., TNF-α, IL-6, IL-1β, CCL-3)
Antioxidant and Oxidative Stress Mitigation Pathways
In addition to its anti-inflammatory properties, this compound is a potent antioxidant. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is intimately linked to inflammation and various pathologies. Naringin combats oxidative stress through direct and indirect mechanisms.
Naringin and its aglycone, naringenin, possess the ability to directly scavenge a variety of free radicals. This activity is attributed to the presence of hydroxyl groups in their chemical structure, which can donate a hydrogen atom to stabilize free radicals. In vitro assays have quantified the free radical scavenging capacity of naringin against various radicals.
Table 4: In Vitro Direct Free Radical Scavenging Activity of this compound
Radical Species | Assay | IC50 Value (Naringin) | IC50 Value (Naringenin) | Reference |
---|---|---|---|---|
DPPH Radical | DPPH Assay | 80 µg/ml | 264.44 µM | |
Superoxide Radical | Superoxide Scavenging Assay | 104 µg/ml | 360.03 µM | |
Nitric Oxide Radical | Nitric Oxide Scavenging Assay | 58 µg/ml | 185.6 µM | |
Hydrogen Peroxide Radical | Hydrogen Peroxide Scavenging Assay | 70 µg/ml | 358.5 µM | |
Hydroxyl Radical | Hydroxyl Radical Scavenging Assay | 70 µg/ml | 251.1 µM | |
ABTS Radical Cation | ABTS Assay | 43.06% scavenging | 8.29 µg/ml | |
Lipid Peroxidation | TBARS Assay | 64.7 ± 8.6 μM | 37.8 ± 4.4 μM |
Enhancement of Endogenous Antioxidant Enzyme Systems (e.g., Glutathione, Catalase)
This compound has been shown to bolster the body's intrinsic antioxidant defenses by augmenting the activity of various enzymatic and non-enzymatic antioxidants. Pre-clinical studies have demonstrated that treatment with naringin leads to an improvement in the levels of enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), glutathione reductase (GR), and glutathione S-transferase (GST), as well as the non-enzymatic antioxidant glutathione (GSH).
In animal models of liver injury, naringin administration significantly improved the status of these antioxidants. Similarly, in models of neurotoxicity, naringin pre-supplementation was found to increase levels of GSH and SOD. Studies have also indicated that naringin can elevate the levels of GSH and the activities of CAT and SOD in various tissues, thereby mitigating oxidative damage. For instance, in rats with thermally-induced burn injuries, oral naringenin treatment led to increased activity of SOD, catalase, and glutathione peroxidase. In models of doxorubicin-induced cardiotoxicity, naringin treatment increased the concentrations of CAT, GSH-Px, and SOD.
The mechanism behind this enhancement often involves the modulation of cellular signaling pathways. For example, naringenin, the aglycone of naringin, has been shown to protect against cardiomyocyte apoptosis by increasing the expression of endogenous antioxidant enzymes like SOD and CAT through the phosphorylation of ERK1/2 and nuclear translocation of Nrf2.
Table 1: Effects of this compound on Endogenous Antioxidant Enzymes
Model System | Observed Effects | Key Enzymes/Antioxidants | Reference |
---|---|---|---|
Animal models of liver injury | Improved enzymatic and non-enzymatic antioxidants. | SOD, Catalase, GSH, GST, GR, GPx | |
Doxorubicin-induced cardiotoxicity in vivo | Increased concentrations of antioxidant enzymes. | CAT, GSH-PX, SOD | |
Rat model of hypertension | Increased serum SOD and GSH levels. | SOD, GSH | |
Animal models of neurotoxicity | Increased levels of antioxidant markers. | GSH, SOD, Catalase | |
Thermally-induced burn injury in rats | Increased activity of antioxidant enzymes in wounded skin. | SOD, Catalase, GPx, GST |
Inhibition of Lipid Peroxidation and Protein Carbonylation
This compound demonstrates a protective effect against cellular damage by inhibiting lipid peroxidation and protein carbonylation, which are key markers of oxidative stress. Lipid peroxidation is a process where free radicals attack lipids, leading to cellular damage. Naringin has been shown to reduce the levels of lipid peroxidation markers, such as malondialdehyde (MDA). In various preclinical models, including those for liver injury and neurotoxicity, naringin treatment significantly decreased MDA levels.
Protein carbonylation is an irreversible oxidative modification of proteins that can lead to loss of protein function. It is considered a major marker of protein oxidation. Naringin has been reported to decrease protein carbonyl biomarkers. The amino acids most susceptible to carbonylation are arginine, lysine, proline, and threonine. By mitigating both lipid peroxidation and protein carbonylation, naringin helps to maintain cellular integrity and function in the face of oxidative stress.
Table 2: this compound's Effect on Lipid Peroxidation and Protein Carbonylation
Biomarker | Effect of this compound | Model System/Context | Reference |
---|---|---|---|
Lipid Peroxidation (MDA) | Reduction in levels. | Animal models of liver injury. | |
Lipid Peroxidation (MDA) | Reduction in levels. | Animal models of neurotoxicity. | |
Protein Carbonylation | Decrease in biomarkers. | General reports on biological effects. |
Antineoplastic and Antiproliferative Mechanisms
Naringin and its aglycone, naringenin, have been shown to interfere with cancer development and progression through various mechanisms. These include modulating signaling pathways associated with proliferation, apoptosis, autophagy, and metastasis.
Cell Cycle Arrest Induction
Naringin and its aglycone naringenin have been demonstrated to inhibit the proliferation of cancer cells by inducing cell cycle arrest. This is a crucial mechanism for controlling tumor growth. Studies have shown that naringenin can cause an accumulation of cells in the G0/G1 and G2/M phases of the cell cycle in human hepatocellular carcinoma HepG2 cells.
The induction of cell cycle arrest is often mediated by the modulation of key regulatory proteins. For instance, in nasopharyngeal carcinoma cells, naringin was found to trigger G1 arrest by suppressing the expression of cyclin D1, cyclin A, and cyclin-dependent kinase 2 (CDK2), while upregulating the p21 protein. Similarly, in other cancer cell lines, naringenin has been reported to arrest the cell cycle in the G0/G1 phase, potentially through the upregulation of p21/WAF1, which is independent of p53. In bladder cancer cells, naringin has been observed to interfere with cell cycle progression, corroborating predictions of its cytostatic effects.
Table 3: Cell Cycle Arrest Induced by Naringin/Naringenin
Cancer Cell Line | Phase of Arrest | Key Molecular Targets/Pathways | Reference |
---|---|---|---|
HepG2 (Hepatocellular Carcinoma) | G0/G1 and G2/M | p53 accumulation | |
Nasopharyngeal Carcinoma Cells | G1 | Suppression of Cyclin D1, Cyclin A, CDK2; Upregulation of p21 | |
K562 (Human Leukemia) | G0/G1 | Upregulation of p21/WAF1 | |
Bladder Cancer Cells | Not specified | Modulation of cyclin/CDK complexes |
Apoptosis Pathway Activation (e.g., Bax/Bcl-2 Ratio, Caspase Activity)
Naringin and its aglycone, naringenin, have been shown to induce apoptosis, or programmed cell death, in various cancer cells. This is a key mechanism of their anticancer activity. The induction of apoptosis is often mediated through the intrinsic or mitochondrial pathway.
A critical step in this pathway is the regulation of the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. Naringin and naringenin have been found to increase the ratio of Bax to Bcl-2, which promotes the release of cytochrome c from the mitochondria and subsequent activation of caspases. Specifically, naringenin treatment has been shown to upregulate Bax expression and downregulate Bcl-2 expression in various cancer cell lines.
The activation of caspases, a family of proteases that execute apoptosis, is another hallmark of naringin-induced cell death. Studies have demonstrated that naringin and naringenin can increase the activity of key executioner caspases, such as caspase-3, as well as initiator caspases like caspase-8 and caspase-9. For example, in human hepatocellular carcinoma cells, naringenin treatment led to an increase in caspase-3 activity. In glioblastoma cells, naringenin treatment resulted in the upregulation of caspase-8 and caspase-3.
Table 4: Apoptosis Activation by Naringin/Naringenin
Cancer Cell Line/Model | Effect on Bax/Bcl-2 Ratio | Effect on Caspase Activity | Reference |
---|---|---|---|
HepG2 (Hepatocellular Carcinoma) | Increased Bax/Bcl-2 ratio | Increased Caspase-3 activity | |
Animal models of liver injury | Reduced Bax/Bcl-2 ratio | Reduced Caspase-3 activity | |
Doxorubicin-induced cardiotoxicity | Increased Bcl-2, Decreased Bax | Not specified | |
SGC-7901 (Gastric Cancer) | Increased Bax, Decreased Bcl-2 | Increased cleaved Caspase-3 | |
Glioblastoma cells | Downregulation of Bcl-2 | Upregulation of Caspase-8 and Caspase-3 | |
Hippocampal neurons (in vivo) | Increased Bcl-2, Decreased Bax | Decreased Caspase-8 and Caspase-3 mRNA |
Autophagy Modulation
Naringin and its aglycone, naringenin, have been found to modulate autophagy, a cellular process involving the degradation of cellular components. The role of autophagy in cancer is complex, as it can either promote cell survival or contribute to cell death.
In some cancer cell lines, naringin has been shown to induce autophagy-mediated growth inhibition. For example, in human gastric adenocarcinoma AGS cells, naringin treatment led to the formation of cytoplasmic vacuoles and autophagosomes, which was confirmed by the activation of autophagic proteins like Beclin-1 and LC3B. This induction of autophagy was associated with the suppression of the PI3K/Akt/mTOR signaling pathway. Similarly, in gastric cancer SNU-1 cells, Naringin activated autophagy by inhibiting the PI3K/AKT pathway and upregulating the expression of LC3B and Beclin-1.
Naringenin has also been shown to induce autophagy in certain cancer cells by activating the MAPK pathway and upregulating autophagy proteins Beclin-1 and LC3B. In some contexts, the modulation of autophagy by naringin and naringenin appears to be a mechanism for their anticancer effects.
Inhibition of Cancer Cell Migration and Invasion
A crucial aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues, leading to metastasis. Naringin and its aglycone, naringenin, have demonstrated the ability to inhibit these processes in various cancer cell types.
The inhibition of migration and invasion is often attributed to the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cell movement. Studies have shown that naringin and naringenin can suppress the expression and activity of MMP-2 and MMP-9 in various cancer cell lines, including glioblastoma and lung cancer.
The modulation of signaling pathways that regulate cell migration and invasion is another key mechanism. Naringin has been found to inhibit these processes by suppressing pathways such as the FAK/MMPs pathway in glioblastoma cells and the c-Src/Akt signaling pathway in melanoma cells. Furthermore, naringin can inhibit the epithelial-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties, by regulating factors like N-cadherin and E-cadherin.
Table 5: Inhibition of Cancer Cell Migration and Invasion by Naringin/Naringenin
Cancer Cell Line | Key Molecular Targets/Pathways | Observed Effect | Reference |
---|---|---|---|
Glioblastoma (U87 and U251) | FAK/MMPs pathway | Inhibition of metastasis and invasion | |
Melanoma (A375) | c-Src/Akt signaling pathway | Decrease in cell migration and invasion | |
Lung Cancer (A549) | MMP-2 and MMP-9 | Reduced cell migration | |
Colorectal Cancer (HCT116) | Not specified | Inhibition of invasion and migration | |
Osteosarcoma (MG63 and U2OS) | Zeb1, MMP-2 | Suppression of migration and invasion |
Anti-Angiogenesis Mechanisms
Naringin and its aglycone form, naringenin, have demonstrated notable anti-angiogenic properties in various preclinical models. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of this process is a key strategy in cancer therapy.
One of the primary mechanisms by which naringenin exerts its anti-angiogenic effects is through the inhibition of Vascular Endothelial Growth Factor (VEGF) signaling. VEGF is a potent pro-angiogenic factor that stimulates the proliferation, migration, and tube formation of endothelial cells, the building blocks of blood vessels. Studies have shown that naringenin can suppress VEGF-induced vessel formation in vitro and in vivo. It has been demonstrated to inhibit the proliferation, migration, and capillary-like tube formation of Human Umbilical Vein Endothelial Cells (HUVECs). Furthermore, in an ex vivo rat aorta ring assay, naringenin potently suppressed the sprouting of microvessels.
The anti-angiogenic activity of naringenin is also linked to its ability to modulate key signaling molecules involved in the angiogenic cascade. Research has indicated that naringenin treatment can significantly reduce the gene expression of Tie-2, a receptor tyrosine kinase involved in vascular development, without affecting the expression of Angiopoietin-2 (Ang2). Additionally, naringenin has been found to inhibit angiogenesis by impairing intracellular calcium signaling, which is crucial for VEGF-induced responses. Some studies suggest that naringenin's anti-angiogenic effects are mediated through the ERRα/VEGF/KDR signaling pathway.
Table 1: Summary of Preclinical Findings on Anti-Angiogenesis Mechanisms of Naringin/Naringenin
Model System | Key Findings | Reference |
---|---|---|
Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of proliferation, migration, and tube formation. | |
Rat Aorta Ring Assay | Suppression of microvessel sprouting. | |
C57BL/6 Mice | Impairment of neovascularization. | |
Human Endothelial Cell Model | Suppression of angiogenesis in vitro (proliferation, apoptosis, migration, tube-formation). | |
Chick Chorioallantoic Membrane (CAM) Assay | Inhibition of physiological angiogenesis in vivo. |
Modulation of Oncogenic Signaling Pathways
Naringin and naringenin have been shown to interfere with several oncogenic signaling pathways that are frequently dysregulated in cancer, thereby inhibiting cancer cell growth and survival.
The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell proliferation, growth, and survival. Its overactivation is a common feature in many cancers. Preclinical studies have demonstrated that naringin can inhibit the proliferation of colorectal cancer cells by repressing the PI3K/AKT/mTOR signaling pathway in a dose-dependent manner. This inhibition leads to the promotion of apoptosis in cancer cells. Naringenin has also been shown to inhibit this pathway, contributing to its anticancer effects.
The Mitogen-Activated Protein Kinase (MAPK) pathways , including ERK and p38, are also critical in regulating cell proliferation and survival. Naringenin has been observed to suppress the growth of melanoma cells (B16F10 and SK-MEL-28) by inhibiting the phosphorylation of ERK1/2 and JNK MAPKs. This inhibition of MAPK signaling is a potential mechanism for naringenin's anti-proliferative and pro-apoptotic effects in cancer cells.
Table 2: Oncogenic Signaling Pathways Modulated by Naringin/Naringenin in Preclinical Models
Signaling Pathway | Effect of Naringin/Naringenin | Cancer Model | Reference |
---|---|---|---|
PI3K/AKT/mTOR | Inhibition | Colorectal Cancer | |
PI3K/AKT/mTOR | Inhibition | Various Cancers | |
ERK1/2 and JNK (MAPK) | Inhibition of phosphorylation | Melanoma |
Neuroprotective Mechanisms in Cellular Models
Naringin and its aglycone, naringenin, have demonstrated significant neuroprotective potential in a variety of cellular models, suggesting their therapeutic utility in neurodegenerative diseases.
Attenuation of Neuroinflammation
Neuroinflammation, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines, is a key contributor to neuronal damage in neurodegenerative disorders. Naringenin has been shown to effectively attenuate neuroinflammation by targeting multiple inflammatory signaling pathways. It can reduce the production of pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and IL-1β. This is achieved, in part, by inhibiting the NF-κB signaling pathway, a central regulator of inflammation. Naringenin has been found to decrease the phosphorylation and nuclear translocation of the p65 subunit of NF-κB. Furthermore, it can modulate the MAPK signaling pathway by suppressing the phosphorylation of JNK and ERK1/2 in microglial cells.
Reduction of Oxidative Neural Damage
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, plays a crucial role in neuronal cell death. Naringin and naringenin exhibit potent antioxidant properties that protect neurons from oxidative damage. They have been shown to reduce lipid peroxidation and increase the levels of endogenous antioxidants such as reduced glutathione. Naringenin can also restore the activity of acetylcholinesterase, an enzyme crucial for neurotransmission, which can be inhibited by oxidative stress. In cellular models, naringenin has been shown to suppress oxidative stress by reducing ROS generation and increasing the activity of antioxidant enzymes like superoxide dismutase (SOD).
Modulation of Tau Protein Expression and Amyloid-β Metabolism
The accumulation of amyloid-β (Aβ) plaques and hyperphosphorylated tau protein are pathological hallmarks of Alzheimer's disease. Preclinical studies indicate that naringin can beneficially modulate both of these pathological processes. Naringin has been shown to reduce the density and total number of Aβ plaques in the hippocampus of animal models. It can also decrease the levels of Aβ, amyloid precursor protein (APP), and tau proteins in the hippocampus. The mechanism for reducing Aβ may involve the inhibition of β-site APP cleaving enzyme 1 (BACE1), a key enzyme in the production of Aβ peptides.
Furthermore, naringin has been found to reduce the hyperphosphorylation of tau protein. This effect may be mediated by lowering the expression of cyclin-dependent kinase 5 (CDK5), an enzyme involved in tau phosphorylation. Naringenin has also been shown to reduce tau hyperphosphorylation by regulating the PI3K/Akt/GSK-3β pathway.
Metabolic Regulation at the Cellular Level
Naringenin has been shown to exert beneficial effects on cellular metabolism, which may contribute to its protective effects in various diseases. In the context of diabetes, naringenin has been reported to improve insulin sensitivity in insulin-resistant cells. It can enhance the expression of the LDL receptor, which is involved in cholesterol uptake, through a PI3K-mediated mechanism.
In pancreatic β-cells, naringenin has been shown to protect against streptozotocin-induced damage by activating the nuclear factor E2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification genes. By activating Nrf2, naringenin enhances the cellular antioxidant defense and protects against oxidative stress-induced cell death.
Lipid Metabolism Modulation
Pre-clinical research indicates that naringin and its aglycone, naringenin, play a significant role in modulating lipid metabolism. In vivo studies using rat models with ethanol-induced hyperlipidemia demonstrated that naringenin supplementation could normalize levels of plasma and tissue total cholesterol (TC), triglycerides (TG), and free fatty acids (FFA). It also appeared to reduce the expression of HMG-CoA reductase, a critical enzyme in cholesterol synthesis. Concurrently, levels of high-density lipoprotein (HDL) and lipoprotein lipase, an enzyme that breaks down triglycerides, were increased. In high-cholesterol-diet-fed rabbits, naringin supplementation was found to significantly decrease plasma total cholesterol and LDL-C levels.
In vitro studies using 3T3-L1 adipocytes, a common cell line model for studying obesity, showed that naringenin treatment inhibited the accumulation of lipids. This was associated with a decrease in the protein expression of key markers involved in adipogenesis (the formation of fat cells), including peroxisome proliferator-activated receptor-gamma (PPARγ) and adiponectin. Further investigations into the molecular mechanisms suggest that naringenin's lipid-lowering effects may involve the inhibition of apolipoprotein B (APOB) secretion, as observed in oleic acid-stimulated human hepatocytes, and the promotion of rapid APOB degradation.
Model System | Compound | Key Findings | Reference |
Ethanol-fed Rats | Naringenin | Decreased plasma/tissue TC, TG, FFA; Decreased HMG-CoA reductase; Increased HDL and lipoprotein lipase. | |
High-cholesterol-fed Rabbits | Naringin | Decreased plasma TC and LDL-C; Increased HDL-C/TC ratio. | |
3T3-L1 Adipocytes (in vitro) | Naringenin | Inhibited lipid accumulation; Decreased expression of PPARγ and adiponectin. | |
Oleic acid-stimulated human hepatocytes (in vitro) | Naringenin | Inhibited APOB secretion; Increased rapid APOB degradation. |
Glucose Uptake and Insulin Signaling Pathway Modulation
Naringin and its metabolite naringenin have been shown to influence glucose homeostasis through various mechanisms in pre-clinical models. In high-fat diet (HFD)-induced obese rats, naringin treatment was observed to improve insulin sensitivity in skeletal muscle. This was evidenced by increased expression of insulin receptor substrate 1 (IRS-1) and glucose transporter type 4 (GLUT4), leading to enhanced glucose uptake and higher glycogen content in muscle tissue.
Cellular studies support these findings. In high glucose-treated HepG2 liver cells, both naringin and naringenin stimulated glucose uptake, an effect that occurred independently of insulin. This action was linked to the increased phosphorylation of AMP-activated protein kinase (AMPK) at the Thr172 residue. AMPK is a key energy sensor in cells that, when activated, can promote glucose uptake. Molecular docking simulations suggest that both compounds can bind to the γ-subunit of AMPK, potentially acting as positive modulators of its activation. However, in mature 3T3-L1 adipocytes, naringenin treatment was found to reduce insulin-stimulated glucose transport and GLUT4 translocation, suggesting a more complex, cell-type-specific role in glucose metabolism.
Model System | Compound | Key Findings | Reference |
High-Fat Diet-Induced Obese Rats | Naringin | Increased IRS-1 and GLUT4 expression; Enhanced muscle glucose uptake and glycogen content. | |
High Glucose-Treated HepG2 Cells (in vitro) | Naringin & Naringenin | Stimulated glucose uptake (insulin-independent); Increased phosphorylation of AMPK. | |
Mature 3T3-L1 Adipocytes (in vitro) | Naringenin | Reduced insulin-stimulated glucose transport and GLUT4 translocation. |
Enzyme and Receptor Interaction Profiling
Naringin and its aglycone naringenin are known to interact with cytochrome P450 (CYP450) enzymes, which are central to drug metabolism. The primary mechanism of action for naringenin is reported as the inhibition of specific CYP450 isoforms, notably CYP3A4 and CYP1A2. However, the inhibitory potency appears to differ between the glycoside (naringin) and the aglycone (naringenin).
In vitro studies using human liver microsomes have shown that naringin is a weak inhibitor of CYP3A4, with one study reporting only a 6% inhibition at a 100 µM concentration. In contrast, its aglycone, naringenin, demonstrated more potent inhibition of CYP3A4, causing a 39-64% reduction in activity at concentrations of 100-200 µM. Another study, however, suggested that naringenin does not substantially inhibit major CYP isoforms, including CYP3A4, with IC50 values greater than 10 μM, indicating a minimal potential for drug interactions.
Regarding CYP1A2, naringin is described as a competitive inhibitor. In vitro experiments using caffeine as a probe substrate found naringenin to be a potent competitive inhibitor of CYP1A2-mediated caffeine 3-demethylation, with a reported Ki (inhibition constant) of 7-29 µM. An in vivo study in mice showed that administration of naringin reduced the protein level of CYP1A2 by 38%, while its aglycone, naringenin, competitively inhibited benzo(a)pyrene hydroxylase activity (a marker for CYP1A activity) with a Ki of 39 µM.
Enzyme Isoform | Compound | Inhibitory Effect | Key Data (Ki, % Inhibition) | Reference |
CYP3A4 | Naringin | Weak competitive inhibitor | 6% inhibition at 100 µM | |
CYP3A4 | Naringenin | Moderate competitive inhibitor | 39-64% inhibition at 100-200 µM | |
CYP1A2 | Naringenin | Potent competitive inhibitor | Ki = 7-29 µM | |
CYP1A2 | Naringin | Reduces protein expression | 38% decrease in protein level (in vivo) | |
CYP1A (activity) | Naringenin | Competitive inhibitor | Ki = 39 µM |
Naringin and naringenin have been shown to interact with key digestive proteases. Spectroscopic and computational studies have investigated the binding of these flavonoids to trypsin and pepsin. The findings indicate that both naringenin and naringin can quench the intrinsic fluorescence of these enzymes through a static quenching mechanism, which implies the formation of a stable complex. Naringin was found to bind more firmly to both trypsin and pepsin compared to naringenin.
Thermodynamic analysis revealed that the binding is driven by a combination of hydrophobic forces, electrostatic interactions, and hydrogen bonding. Molecular docking simulations suggest that these interactions occur near the enzymes' active sites. Specifically, naringenin was predicted to bind close to the catalytic Ser-195 residue of trypsin, while naringin's interaction with pepsin involved the catalytic Asp-32 residue. Such direct interactions with catalytic amino acids suggest an inhibitory effect on the enzymes' activity. Further studies show that the interaction can induce conformational changes in both trypsin and pepsin. Another study noted that naringin could reduce the binding stability of the drug lovastatin to pepsin and α-chymotrypsin.
Pre-clinical research has identified naringenin, the aglycone of naringin, as an inhibitor of monoamine oxidase-B (MAO-B). MAO-B is an enzyme involved in the degradation of neurotransmitters like dopamine, and its inhibition is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.
In a bioassay-guided fractionation study, (S)-Naringenin was isolated as the active MAO-inhibitory compound from Mentha aquatica. It exhibited preferential inhibition of MAO-B over MAO-A, with a reported half-maximal inhibitory concentration (IC50) of 288 µM for MAO-B, compared to 955 µM for MAO-A. Molecular docking and dynamics simulations have further explored this interaction, confirming that naringenin binds strongly within the substrate-binding site of the MAO-B enzyme. The simulations showed that naringenin forms stable interactions with key residues in the active site, such as Tyr326 and Leu171, supporting its role as a potential inhibitor of MAO-B function.
Compound | Enzyme | Inhibitory Activity (IC50) | Reference |
(S)-Naringenin | MAO-B | 288 ± 18 µM | |
(S)-Naringenin | MAO-A | 955 ± 129 µM |
Naringin has been identified as an inhibitor of carbonic anhydrase (CA), a family of metalloenzymes involved in various physiological processes. A study investigating the potential of naringin to ameliorate cardiac hypertrophy focused on its interaction with the isoform Carbonic Anhydrase II (CA-II).
The research demonstrated that naringin effectively inhibited CA-II activity with a half-maximal inhibitory concentration (IC50) of 82.99 nM. This inhibitory effect was more potent than that of its aglycone, naringenin, and another flavonoid, quercetin, under the same experimental conditions. In silico molecular docking and simulation analyses supported this finding, showing that naringin binds strongly to the CA-II active site with a docking score of -9.55 kcal/mol, forming stable hydrogen bond interactions with key amino acid residues. These findings suggest that naringin's biological effects may, in part, be mediated through the direct inhibition of carbonic anhydrase activity.
Monoamine Oxidase-B (MAO-B) Inhibition
In Vivo Pre-clinical Animal Models and Mechanistic Exploration
This compound, a prominent flavanone glycoside found in citrus fruits, has been the subject of numerous pre-clinical investigations to explore its potential therapeutic applications. These in vivo studies, utilizing various animal models, have provided significant insights into the mechanistic pathways through which naringin exerts its biological effects.
Anti-inflammatory Efficacy in Animal Models (e.g., Arthritis, Colitis, Airway Inflammation)
Naringin and its aglycone, naringenin, have demonstrated notable anti-inflammatory properties across a range of animal models. In studies involving airway inflammation, naringin was shown to decrease inflammation in mice exposed to lipopolysaccharide and cigarette smoke through the modulation of aquaporin-1. Similarly, its aglycone, naringenin, attenuated allergen-induced airway inflammation and hyper-reactivity in a murine model of asthma. This effect was linked to the inhibition of the NF-κB pathway, which led to reduced levels of inflammatory cytokines such as IL-4 and IL-13 in bronchoalveolar lavage fluid.
In the context of colitis, research on a dextran sulfate sodium (DSS)-induced mouse model of ulcerative colitis revealed that naringin administration significantly alleviated disease symptoms. This included a reduction in the Disease Activity Index (DAI), mitigation of colon tissue damage, and decreased secretion of inflammatory cytokines and markers of oxidative stress. The therapeutic effects in this model were also associated with the regulation of intestinal microbiota.
Furthermore, naringin has shown potential in protecting against joint destruction in an osteoarthritis model. In other models of inflammation, such as chemically-induced ear edema in mice, both naringin and naringenin exerted topical anti-inflammatory activities.
Table 1: Summary of Anti-inflammatory Effects of Naringin in Animal Models
Inflammatory Condition | Animal Model | Key Findings | Reference |
---|---|---|---|
Airway Inflammation | Lipopolysaccharide/cigarette smoke-induced mice | Decreased airway inflammation via modulation of aquaporin-1. | |
Asthma | Ovalbumin-induced murine model | Naringenin attenuated airway inflammation and reactivity; inhibited NF-κB activity. | |
Ulcerative Colitis | DSS-induced mouse model | Reduced Disease Activity Index, alleviated colon damage, decreased inflammatory cytokines. | |
Osteoarthritis | Surgically induced mouse model | Decreased degradation of cartilage matrix, protecting against osteoarthritis development. |
Neuroprotective Effects in Animal Models of Neurological Disorders (e.g., Alzheimer's Disease, Parkinson's Disease, Seizures)
The neuroprotective potential of naringin has been extensively investigated in animal models of neurodegenerative diseases like Alzheimer's and Parkinson's. Studies suggest that naringin can combat these disorders by modulating stress response pathways, preventing apoptosis, and reducing oxidative stress and neuroinflammation.
In a mouse model of Alzheimer's disease, naringin administration was found to significantly improve cognitive, learning, and memory deficits. The underlying mechanisms for these neuroprotective effects are multifaceted, involving the regulation of amyloid-β metabolism, reduction of Tau protein hyperphosphorylation, and modulation of the acetylcholinergic and glutamate receptor systems. Transmission electron microscopy has further revealed promising neuroprotective effects of naringin on the ultrastructure of neurons in rat models of Alzheimer's.
For Parkinson's disease, animal models have shown that naringin can protect the nigrostriatal dopaminergic projection and restore mitochondrial activity, which is often impaired in this condition. It has been observed to attenuate the decrease in mitochondrial complex activities and prevent microglial activation, thereby reducing inflammatory responses. Furthermore, naringin can modulate dopamine levels in the striatum and substantia nigra pars compacta, offering protection against neurotoxicity. The aglycone, naringenin, formulated into solid lipid nanoparticles, has also shown potential in slowing the progression of Parkinson's disease in rodent models.
Table 2: Summary of Neuroprotective Effects of Naringin in Animal Models
Neurological Disorder | Animal Model | Key Findings | Reference |
---|---|---|---|
Alzheimer's Disease | Hydrocortisone-induced memory impairment mouse model | Improved learning and memory; regulated amyloid-β metabolism and Tau hyperphosphorylation. | |
Alzheimer's Disease | AD mouse model | Ameliorated memory deficits and exerted neuroprotective effects. | |
Parkinson's Disease | Rotenone-induced rodent model | Naringenin-SLN showed neuroprotective effects that could slow disease progression. | |
Parkinson's Disease | Various animal models | Protected dopaminergic neurons, restored mitochondrial activity, reduced neuroinflammation. |
Antineoplastic Effects in Xenograft and Carcinogenesis Animal Models
Preclinical in vivo studies using xenograft and carcinogenesis models have highlighted the antineoplastic potential of naringin. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used to test the efficacy of potential anticancer drugs.
In an esophageal cancer stem cell xenograft mouse model, the combination of naringin with the chemotherapy drug doxorubicin resulted in a reduction in tumor size. This suggests that naringin could potentially be used as an adjuvant therapy to enhance the efficacy of conventional cancer treatments. The anti-tumor mechanisms of naringin are believed to involve multiple pathways, including the blockage of the tumor cell cycle, inhibition of cell proliferation, and induction of apoptosis.
Studies on naringenin, the aglycone of naringin, have also shown promising results. In breast cancer models, naringenin was found to block transforming growth factor-beta 1 (TGF-β1) and suppress lung metastasis. Reviews of in vivo studies indicate that naringenin possesses anticancer properties against a variety of cancers, including colon, lung, and breast cancer.
Table 3: Summary of Antineoplastic Effects of Naringin in Animal Models
Cancer Type | Animal Model | Key Findings | Reference |
---|---|---|---|
Esophageal Cancer | Esophageal cancer stem cell xenograft mouse model | Combined with doxorubicin, reduced tumor size. | |
Breast Cancer | In vivo models | Naringenin suppressed lung metastasis by inhibiting TGF-β1. | |
Various Cancers | Preclinical animal models | Inhibits tumor cell proliferation, blocks cell cycle, and induces apoptosis. |
Metabolic Syndrome and Obesity Modulation in Diet-Induced Animal Models
Naringin has shown significant effects in modulating obesity and metabolic syndrome in animal models, primarily through its influence on adipose tissue and the gut microbiota.
In studies using high-fat diet (HFD)-induced obese mice, naringin supplementation for twelve weeks was observed to inhibit body weight gain and reduce liver weight. A key mechanism behind this effect is naringin's ability to increase whole-body energy expenditure. It achieves this by enhancing the thermogenic activity of brown adipose tissue (BAT) and stimulating the "browning" of inguinal white adipose tissue (iWAT). This browning process, where white fat cells take on the characteristics of heat-producing brown fat cells, is a significant area of interest for combating obesity. The increased expression of biomarkers involved in this process, such as UCP1 and PGC-1α, was noted following naringin treatment. The aglycone naringenin has also been shown to promote browning and brown adipogenesis.
The gut microbiota plays a crucial role in the metabolic benefits of naringin. Research has demonstrated that the positive metabolic effects of naringin, including its ability to induce thermogenesis and protect against diet-induced obesity, are nullified when the gut microbiota is depleted through antibiotic treatment. This highlights a novel communication axis between gut bacteria and adipose tissues driven by dietary components.
Naringin supplementation has been shown to significantly alter the composition of the gut microbiota. Specifically, it increases the abundance of beneficial bacteria like Bifidobacterium and Lachnospiraceae_bacterium_28-4, while reducing the populations of other bacteria. Furthermore, naringin treatment altered the fecal metabolite profile, promoting the production of taurine, tyrosol, and thymol, which are known activators of thermoregulation. In other studies on HFD-fed mice, naringin intervention was also found to alter the gut bacterial community structure, leading to an increase in beneficial bacteria and a decrease in harmful ones, which may help attenuate non-alcoholic fatty liver disease (NAFLD).
Table 4: Summary of Naringin's Effects on Obesity and Gut Microbiota in Animal Models
Area of Effect | Animal Model | Key Findings | Reference |
---|---|---|---|
Adipose Thermogenesis | High-fat diet-fed mice | Enhanced BAT thermogenic activity and stimulated iWAT browning. | |
Gut Microbiota Composition | High-fat diet-fed mice | Increased abundance of Bifidobacterium and altered fecal metabolite profile. | |
Gut Microbiota Role | High-fat diet-fed mice with antibiotic intervention | Metabolic benefits of naringin were abolished upon gut microbiota depletion. | |
NAFLD and Gut Microbiota | High-fat diet-fed mice | Altered gut bacteria community, increasing beneficial bacteria. |
Adipose Tissue Thermogenesis and Browning Stimulation
Tissue Regeneration and Wound Healing Promotion in Animal Models (e.g., Skin Flap Viability)
This compound has demonstrated significant potential in promoting tissue regeneration and accelerating wound healing in various preclinical animal models. A key area of investigation has been its effect on the viability of skin flaps, which are frequently challenged by ischemia and necrosis.
In studies utilizing the McFarlane flap model in rats, naringin treatment has been shown to significantly improve the survival area of random-pattern skin flaps. The underlying mechanisms for this enhanced viability are multifactorial. A primary mechanism is the promotion of angiogenesis, the formation of new blood vessels, which is critical for supplying oxygen and nutrients to the healing tissue. Naringin has been observed to upregulate the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates angiogenesis. This leads to an increased number of vessels in the damaged tissue, improving blood supply and flap survival.
Beyond its pro-angiogenic effects, naringin mitigates ischemia-reperfusion injury and inflammation, which are major contributors to flap necrosis. Treatment with naringin in rat models of skin flap injury resulted in a significant reduction in the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This anti-inflammatory action is crucial, as these cytokines can exacerbate tissue damage and trigger apoptosis.
Furthermore, naringin exerts potent antioxidant effects, combating the oxidative stress that accompanies ischemic injury. Studies have shown that naringin administration increases the activity of crucial antioxidant enzymes like Superoxide Dismutase (SOD) while reducing the levels of Malondialdehyde (MDA), a marker of lipid peroxidation. By reducing both inflammation and oxidative stress, naringin helps to prevent the cascade of events leading to cell death and tissue necrosis in skin flaps.
The wound healing capabilities of naringin also extend to other models. In diabetic rats, a naringin-loaded hydrogel was found to accelerate wound closure, enhance re-epithelialization, and promote collagen accumulation. Its ability to enhance cell migration and activate the VEGF pathway, along with downstream effectors like Matrix Metalloproteinase-2 (MMP-2) and MMP-9, contributes to its efficacy in wound repair.
Table 1: Effects of Naringin on Skin Flap Viability in Animal Models
Animal Model | Key Findings | Mechanism of Action | Reference |
---|---|---|---|
Sprague-Dawley Rats (McFarlane flap model) | Significantly larger mean areas of flap survival. | Increased SOD activity and VEGF expression; reduced MDA level, TNF-α, and IL-6. Promoted angiogenesis and inhibited inflammation. | |
Rats (Random skin flap model) | Improved survival rate of skin flaps. | Reduced inflammatory responses and oxidative stress by decreasing TNF-α and IL-6 and increasing SOD. | |
Mice (Dorsal resection wound model) | Accelerated wound healing. | Enhanced cell migration, activated VEGF pathway, and upregulated MMP-2 and MMP-9. | |
Wistar Rats (Streptozotocin-induced diabetic wound model) | Higher rates of wound closure and re-epithelialization. | Enhanced accumulation of collagen; improved dermal wound repair. |
Organoprotective Effects (Hepatoprotective, Nephroprotective, Cardioprotective) in Disease Models
Preclinical studies have extensively documented the protective effects of this compound on various organs, including the liver, kidneys, and heart, in a range of disease models. Its organoprotective actions are largely attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.
Hepatoprotective Effects
Naringin has demonstrated significant hepatoprotective activity in animal models of liver injury induced by various toxins, such as carbon tetrachloride (CCl4) and acetaminophen. A systematic review and meta-analysis of preclinical studies confirmed that naringin treatment improves liver function by significantly reducing elevated levels of key liver enzymes, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Gamma-glutamyl Transferase (GGT), and Alkaline Phosphatase (ALP).
The mechanisms underlying this protection involve the mitigation of oxidative stress. Naringin enhances the liver's antioxidant defense system by boosting the levels of Superoxide Dismutase (SOD), Catalase (CAT), Glutathione (GSH), and Glutathione Peroxidase (GPx), while concurrently reducing lipid peroxidation. It also suppresses inflammatory pathways by downregulating the expression of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6. Furthermore, naringin protects hepatocytes from apoptosis by reducing the expression of pro-apoptotic proteins like Caspase-3 and Bax, and increasing the expression of the anti-apoptotic protein Bcl-2.
Table 2: Hepatoprotective Effects of Naringin in Animal Models
Animal Model | Insult/Disease | Key Biochemical/Molecular Changes with Naringin | Reference |
---|---|---|---|
Rats | Carbon Tetrachloride (CCl4)-induced hepatotoxicity | Reduced ALT, AST; increased expression of Bcl-2. | |
Various | Multiple models of liver injury (Meta-analysis) | Reduced ALT, AST, ALP, GGT, Bilirubin, MDA, TNF-α, IL-1β, IL-6, Caspase-3, Bax/Bcl-2 ratio. Increased SOD, CAT, GSH, GPx. | |
Mice | Acetaminophen (APAP)-induced hepatotoxicity | Inhibited ROS production; activated Nrf2 signaling pathway. | |
Rats | Lipopolysaccharide (LPS)/d-galactosamine-induced liver injury | Suppressed NF-κB and NLRP3 pathways; decreased Caspase-3 and p53. |
Nephroprotective Effects
The protective role of naringin extends to the kidneys, as evidenced by numerous studies in animal models of nephrotoxicity. A meta-analysis of 27 preclinical studies concluded that naringin significantly mitigates kidney damage induced by chemotherapy agents, chemicals, and oxidative stress. Treatment with naringin improves markers of kidney function, demonstrated by decreased serum levels of urea, creatinine, and Blood Urea Nitrogen (BUN).
Mechanistically, naringin's nephroprotective effect is mediated by its ability to combat oxidative stress and inflammation. It restores the activity of antioxidant enzymes such as SOD and CAT and reduces markers of oxidative damage. It also alleviates inflammation by reducing the levels of NF-κB, IL-6, COX-2, and TNF-α. Moreover, naringin modulates apoptosis in renal cells, decreasing the expression of pro-apoptotic factors like Bax and Caspase-3 while increasing the anti-apoptotic protein Bcl-2. These actions help preserve the structural integrity and function of the kidneys in the face of toxic insults.
Table 3: Nephroprotective Effects of Naringin in Animal Models
Animal Model | Insult/Disease | Key Biochemical/Molecular Changes with Naringin | Reference |
---|---|---|---|
Various | Multiple models of kidney disease (Meta-analysis) | Decreased serum urea, creatinine, BUN, NF-κB, IL-6, TNF-α, Bax, Caspase-3. Increased Bcl-2, SOD, CAT. | |
Rats | Nickel-induced nephrotoxicity | Decreased lipid peroxidation markers; increased antioxidant enzyme activities. | |
Mice | Streptozotocin-induced diabetic nephropathy | Decreased TBARS and hydroperoxides; increased SOD, CAT, GSH, GPx. | |
Rats | Cisplatin-induced renal injury | Suppressed increases in TBARS and TNF-α concentrations; eliminated decrease in antioxidant enzymes. |
Cardioprotective Effects
Naringin has shown considerable promise in protecting the heart against various forms of injury, including ischemia-reperfusion injury, cardiotoxicity induced by drugs like doxorubicin, and diabetic cardiomyopathy. In rodent models of myocardial ischemia-reperfusion, naringin treatment improved the post-ischemic recovery of cardiac functional parameters. It also reduced serum levels of cardiac injury markers such as Lactate Dehydrogenase (LDH) and Creatine Kinase-MB (CK-MB).
The cardioprotective mechanisms of naringin involve strong antioxidant and anti-inflammatory actions. It has been shown to normalize decreased SOD activity in heart tissue and reverse increases in the pro-inflammatory cytokine TNF-α. In models of doxorubicin-induced cardiotoxicity, naringin was found to inhibit cardiac oxidative stress, inflammation (reducing IL-1β, IL-6, and TNF-α), and apoptosis. In a model of type 2 diabetes, naringin exerted cardioprotection by reducing reactive oxygen species (ROS) production, decreasing levels of TNF-α and IL-6, and improving cardiomyocyte viability.
Table 4: Cardioprotective Effects of Naringin in Animal Models
Animal Model | Insult/Disease | Key Biochemical/Molecular Changes with Naringin | Reference |
---|---|---|---|
Aged Rats | Ischemia/Reperfusion (I/R) injury | Reversed increase in LDH, CK-MB, TNF-α; normalized decreased SOD activity. | |
Mice | Doxorubicin-induced cardiotoxicity | Inhibited oxidative stress, inflammation (reduced IL-1β, IL-6, TNF-α), and apoptosis. | |
Mice (Type 2 Diabetes model) | Diabetic Cardiomyopathy | Decreased ROS production, TNF-α, IL-6; reduced calpain activity; improved cardiomyocyte viability. | |
Rats | Lipopolysaccharide (LPS)-induced cardiac injury | Reduced TNF-α, IL-1β, IL-6; elevated SOD levels; reduced expression of Bax and increased Bcl-2. |
Advanced Analytical and Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation and Interaction Studies
Spectroscopic methods are indispensable for probing the molecular structure and physicochemical properties of naringin hydrate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
¹³C NMR spectroscopy complements the information obtained from ¹H NMR by providing insights into the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, allowing for the unambiguous assignment of each carbon in the this compound structure. The signals for the carbonyl carbon (C-4) and the carbons of the aromatic rings are particularly informative.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound
Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
---|---|---|
H-2 | 5.51 (dd) | 79.5 |
H-3ax | 3.31 (m) | 42.1 |
H-3eq | 2.76 (dd) | 42.1 |
C-4 | - | 197.2 |
C-5 | - | 163.7 |
H-6 | 6.14 (d) | 96.6 |
C-7 | - | 165.5 |
H-8 | 6.11 (d) | 95.6 |
C-9 | - | 163.0 |
C-10 | - | 102.1 |
H-2', H-6' | 7.35 (d) | 129.6 |
H-3', H-5' | 6.88 (d) | 115.4 |
C-1" (Glucose) | 5.11 (d) | 99.8 |
C-1"' (Rhamnose) | 4.72 (s) | 100.9 |
CH₃ (Rhamnose) | 1.21 (d) | 18.3 |
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. Data compiled from multiple sources.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound. The IR spectrum of this compound displays characteristic absorption bands corresponding to hydroxyl (O-H) stretching vibrations, aromatic C-H stretching, carbonyl (C=O) stretching of the flavanone ring, and C-O stretching of the ether and alcohol groups. The broad O-H stretching band indicates the presence of multiple hydroxyl groups from both the aglycone and the sugar moieties.
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The UV spectrum of this compound in a solvent like methanol typically exhibits two major absorption bands. nih.govresearchgate.net These bands are characteristic of the benzoyl system (Band I) and the cinnamoyl system (Band II) of the flavonoid structure. researchgate.net The position and intensity of these bands can be influenced by factors such as pH and solvent polarity. rsc.orgfkit.hr
Table 2: Key IR and UV-Vis Spectroscopic Data for this compound
Spectroscopic Technique | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |
---|---|---|
IR Spectroscopy | ~3400 (broad) | O-H stretching (phenolic and sugar hydroxyls) |
IR Spectroscopy | ~2900 | C-H stretching (aliphatic) |
IR Spectroscopy | ~1645 | C=O stretching (flavanone ring) |
IR Spectroscopy | ~1600, ~1500 | Aromatic C=C stretching |
IR Spectroscopy | ~1050 | C-O stretching (ether and alcohol) |
UV-Vis Spectroscopy (in Methanol) | ~282 nm (Band II) | Benzoyl system absorption |
UV-Vis Spectroscopy (in Methanol) | ~325 nm (Band I) | Cinnamoyl system absorption |
Note: Values are approximate and can vary based on experimental conditions.
Mass Spectrometry (MS) and hyphenated techniques (e.g., LC/MS)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. nih.gov Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the intact molecular ion, typically as [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode. researchgate.net
Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the parent ion. The fragmentation pattern of this compound often involves the cleavage of the glycosidic bonds, resulting in the loss of the rhamnose and glucose units and yielding the aglycone, naringenin. hmdb.cafrontiersin.org
Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are highly effective for the analysis of this compound in complex matrices. nih.govcabidigitallibrary.orgnih.gov LC separates the components of a mixture, and MS provides their identification and quantification. This approach is widely used in metabolomics and pharmacokinetic studies to track naringin and its metabolites. frontiersin.orgcabidigitallibrary.orgresearchgate.net
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for the isolation, purification, and quantitative analysis of this compound from various sources.
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)
Thin-Layer Chromatography (TLC) and its high-performance version, HPTLC, are valuable tools for the qualitative and semi-quantitative analysis of this compound. nih.govresearchgate.netresearchgate.net These techniques are relatively simple, rapid, and cost-effective.
In TLC/HPTLC, a sample is spotted onto a plate coated with a stationary phase (e.g., silica gel), and the plate is developed in a chamber containing a suitable mobile phase. researchgate.netresearchgate.net The separation is based on the differential partitioning of the components between the stationary and mobile phases. For naringin, a mobile phase consisting of a mixture of solvents like ethyl acetate, methanol, and water is often used. nih.gov
After development, the separated spots are visualized under UV light (typically at 254 nm or 366 nm) or by spraying with a suitable reagent. nih.gov HPTLC offers improved resolution, sensitivity, and reproducibility compared to conventional TLC, making it suitable for quantitative analysis using a densitometer. researchgate.netmdpi.comdntb.gov.ua
Table 4: Representative HPTLC System for this compound Analysis | Parameter | Condition | |---|---|---| | Stationary Phase | HPTLC plates pre-coated with silica gel 60 F254 | | Mobile Phase | e.g., Ethyl acetate: Methanol: Water (30:5:4 v/v/v) or Glacial acetic acid: Chloroform: Water: Methanol (1:3:0.1:0.5 v/v/v/v) | | Detection | Densitometric scanning at ~296 nm | | Rf Value | Varies depending on the mobile phase composition (e.g., ~0.53 or ~0.65) | Note: The mobile phase composition is critical and needs to be optimized for good separation. nih.govresearchgate.netresearchgate.net
Chiral Chromatography
Naringin possesses a chiral center at the C-2 position of the flavanone structure, leading to the existence of enantiomers. nih.govfrontiersin.org While the naturally occurring form is typically the (S)-enantiomer, the potential for different biological activities between enantiomers makes their separation and analysis crucial. nacalai.comnih.gov Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.
Researchers have successfully employed various chiral stationary phases (CSPs) to resolve naringin's enantiomers. Polysaccharide-derived CSPs, such as those based on amylose and cellulose, are commonly used. nih.govresearchgate.netddtjournal.com For instance, an improved separation was achieved using a Lux Cellulose-2 column with a mobile phase of n-hexane/ethanol and trifluoroacetic acid, yielding high enantioselectivity and resolution. nih.gov Another study utilized a Chiralpak IG-3 column with a methanol and formic acid mobile phase, achieving baseline separation of (S)- and (R)-naringenin in under five minutes. nih.govfrontiersin.org The elution order of the enantiomers can be determined using techniques like online coupled HPLC-Circular Dichroism (CD) spectroscopy. ddtjournal.com
The choice of mobile phase composition, including the type of organic modifier (e.g., methanol, acetonitrile, ethanol) and additives, significantly influences retention times and separation efficiency. nacalai.comnih.govtandfonline.com Temperature is another critical parameter that can be optimized to improve resolution. nacalai.com
Table 1: Examples of Chiral HPLC Methods for Naringin/Naringenin Enantiomer Separation
Chiral Stationary Phase | Mobile Phase | Detection | Elution Order | Reference |
Lux Cellulose 2 | n-hexane/ethanol with 0.5% TFA (80:20) | UV (292 nm) | (S)-enantiomer first, then (R)-enantiomer | nih.gov |
Chiralpak IG-3 | Methanol/0.1% formic acid in water (85:15) | UPLC-MS/MS | (S)-naringenin first, then (R)-naringenin | nih.govfrontiersin.org |
Cosmosil CHiRAL B | Water/Acetonitrile (35:65) | UV (275 nm) | Not specified | nacalai.com |
Chiralpak ADRH | Not specified | HPLC-CD | Not specified | ddtjournal.com |
Chiralpak IC / Chiralpak IA | n-hexane/alcohol | HPLC | Not specified | tandfonline.com |
TFA: Trifluoroacetic acid, UPLC-MS/MS: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry, HPLC-CD: High-Performance Liquid Chromatography-Circular Dichroism
Solid-State Characterization (e.g., X-ray Diffraction, Calorimetric Analysis)
The solid-state properties of this compound, including its crystalline form and thermal behavior, are critical for its formulation and stability. Techniques such as X-ray Powder Diffraction (XRPD) and calorimetric analysis, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable for this characterization.
XRPD analysis is used to identify the crystalline or amorphous nature of a substance. For instance, in the development of co-amorphous systems of ceritinib and naringin, XRPD confirmed the transition from a crystalline to an amorphous form. nih.gov Similarly, the crystalline properties of naringin-loaded polymeric nanoparticles have been assessed using XRPD, with characteristic diffraction peaks observed at specific 2θ angles. nih.gov Studies on cocrystals of naringin with other compounds, like caffeine, also rely on XRPD to confirm the formation of new crystalline phases. acs.org
DSC is employed to study the thermal transitions of a material, such as melting and glass transitions. In the analysis of naringenin solid dispersions, DSC thermograms showed a sharp endothermic peak for crystalline naringenin, which was absent in the amorphous solid dispersion, indicating a change in its physical state. frontiersin.orgfrontiersin.org DSC and TGA have also been used to characterize caffeine-naringin hydrate cocrystals, revealing information about their hydration state and thermal stability. acs.org The combination of these techniques provides a comprehensive understanding of the solid-state properties of naringin and its various formulations. nih.govnih.govresearchgate.net
Computational Chemistry Approaches for Mechanistic Understanding
Computational chemistry offers powerful tools to investigate the interactions and reaction mechanisms of naringin at the molecular level, providing insights that complement experimental findings.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. This method has been widely applied to study the interaction of naringin with various biological targets. For example, docking studies have shown that naringin can bind to the catalytic domain of matrix metalloproteinase-2 (MMP-2) and the active site of human transferrin. researchgate.nettandfonline.com These studies help in identifying key amino acid residues involved in the binding interaction. researchgate.net
Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target over time, offering insights into the stability of the complex and conformational changes. mdpi.comdergipark.org.tr MD simulations have been used to study the stability of naringin in complex with various proteins, including EGFR, HER2, and topoisomerase IIα/β. dergipark.org.tr These simulations can reveal how the ligand and protein adapt to each other and the nature of the intermolecular forces, such as hydrogen bonds, that stabilize the complex. mdpi.comdergipark.org.tr For instance, MD simulations of naringin with a mutant SOD1 protein suggested a strong binding affinity that could impede protein aggregation. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Studies
QM/MM is a hybrid computational method that combines the accuracy of quantum mechanics (QM) for a small, reactive part of a system with the efficiency of molecular mechanics (MM) for the larger, less reactive environment. acs.orgmdpi.com This approach is particularly useful for studying chemical reactions and mechanisms that involve changes in electronic structure, such as bond breaking and formation. acs.orgmdpi.com
While specific QM/MM studies focusing solely on this compound are not extensively detailed in the provided context, the principles of this methodology are highly applicable. For example, QM/MM could be used to elucidate the enzymatic hydrolysis of the glycosidic bond in naringin or to study its antioxidant mechanisms by modeling electron transfer processes with high accuracy. The QM region would typically include the reactive site of naringin and any catalytic residues of an enzyme, while the MM region would encompass the rest of the protein and solvent.
Integrated Network Pharmacology and Metabolomics Approaches
Network pharmacology is an emerging field that integrates systems biology and computational analysis to understand the complex interactions between drugs and their multiple targets within a biological network. mdpi.com This approach has been used to explore the potential mechanisms of action of naringin against various conditions. nih.govrjsvd.comsifisheriessciences.comoup.com By identifying the multiple protein targets of naringin and analyzing their roles in signaling pathways, network pharmacology can provide a holistic view of its pharmacological effects. nih.govsifisheriessciences.com
Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, can be integrated with network pharmacology to provide a more comprehensive understanding of a drug's mechanism. rjsvd.comfrontiersin.org This integrated approach allows researchers to connect the molecular targets of naringin with changes in the metabolic profile of a biological system. For example, studies have combined network pharmacology with metabolomics to investigate the mechanisms of naringin in treating conditions like cervical cancer and atherosclerosis. rjsvd.comoup.com This combined strategy can reveal how naringin modulates specific metabolic pathways, such as amino acid or lipid metabolism, to exert its therapeutic effects. rjsvd.com
Formulation Strategies for Enhanced Research Efficacy Non-clinical Delivery Systems
Nanoparticle-Based Delivery Systems
Nanotechnology offers promising solutions to improve the biopharmaceutical properties of naringin. By encapsulating naringin within nanocarriers, its solubility, stability, and bioavailability can be significantly enhanced. afjbs.com
Lipid Nanoparticles (LNPs) and Polymeric Nanoparticles (PNPs)
Lipid nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), have been successfully employed to encapsulate naringin. iomcworld.commdpi.com For instance, naringenin-loaded SLNs prepared using a solvent emulsification-evaporation method demonstrated a spherical shape with a particle size of approximately 97.69 nm and an entrapment efficiency of 81.09%. These SLNs exhibited sustained-release characteristics compared to the pure drug. Another study reported the development of naringenin-loaded SLNs with a particle size of about 50 nm and an encapsulation efficiency of 97.9%, showing good physical stability over four weeks. mdpi.com
Polymeric nanoparticles, made from natural or synthetic polymers, are also widely investigated for naringin delivery. mdpi.com Chitosan, a natural polymer, has been used to prepare naringin-loaded hybrid nanoparticles. An optimized formulation showed a particle size of 246 nm, a polydispersity index (PDI) of 0.23, and an entrapment efficiency of approximately 83.5%. mdpi.com These hybrid nanoparticles demonstrated prolonged drug release and enhanced permeation. mdpi.com Poly(lactic-co-glycolic acid) (PLGA), a biodegradable synthetic polymer, has also been used to fabricate naringin-loaded nanoparticles. mdpi.comacs.org Optimized NAR-PLGA-NPs exhibited a particle size of 179.7 nm, a low PDI of 0.206, and an entrapment efficiency of around 70%. nih.gov These nanoparticles showed a sustained release profile, which is beneficial for improving oral bioavailability. acs.orgnih.gov
Table 1: Characteristics of Naringin-Loaded Lipid and Polymeric Nanoparticles
Nanoparticle Type | Preparation Method | Particle Size (nm) | Entrapment Efficiency (%) | Key Findings | Reference(s) |
---|---|---|---|---|---|
Solid Lipid Nanoparticles (SLN) | Solvent Emulsification-Evaporation | 97.69 ± 2.84 | 81.09 ± 1.37 | Sustained release characteristics. | |
Solid Lipid Nanoparticles (SLN) | Solvent Emulsification/Diffusion | ~50 | 97.9 | Good physical stability and prolonged release. | mdpi.com |
Chitosan Hybrid Nanoparticles | Ionic Gelation | 246 ± 8.39 | 83.5 ± 2.1 | Prolonged drug release and enhanced permeation. | mdpi.com |
PLGA Nanoparticles | Modified Solvent Emulsification-Evaporation | 179.7 ± 2.1 | ~70 | Sustained release, enhancing oral efficiency. | mdpi.comnih.gov |
MPEG-PCL Nanoparticles | Solvent Evaporation | <100 | 95.26 ± 1.15 | Good stability and re-solubility, rapid and complete drug release. | rsc.org |
Micellar Systems
Polymeric micelles are nanosized, spherical structures formed by the self-assembly of amphiphilic copolymers. mdpi.com They can encapsulate hydrophobic compounds like naringin, thereby improving their solubility and stability. mdpi.commdpi.com Pluronic F68 and Pluronic F127, non-ionic surfactants, have been used to create naringin-loaded micelles. mdpi.comnih.gov
In one study, naringin-loaded polymeric micelles based on Pluronic F68 were developed using a thin-film hydration method. nih.gov The optimized micelles had a mean diameter of 74.80 nm and a high entrapment efficiency of 96.14%. nih.gov These micelles demonstrated prolonged release of naringin over 48 hours, compared to just 10 hours for the free compound. nih.gov Another study utilized a mixed micelle system of Pluronic F127 and Tween 80, which significantly enhanced naringin's solubility by 27-fold and its oral bioavailability. mdpi.com
Table 2: Research Findings on Naringin Micellar Systems
Micelle Composition | Preparation Method | Particle Size (nm) | Entrapment Efficiency (%) | Key Findings | Reference(s) |
---|---|---|---|---|---|
Pluronic F68 | Thin-film Hydration | 74.80 ± 6.56 | 96.14 ± 2.29 | Prolonged drug release (up to 48 hours). | nih.gov |
Pluronic F127 and Tween 80 | Thin-film Hydration | Not Specified | Not Specified | 27-fold increase in solubility, 26.9% oral bioavailability. | mdpi.com |
Niosomes
Niosomes are vesicular drug delivery systems composed of non-ionic surfactants and cholesterol. They can encapsulate both hydrophilic and lipophilic drugs, improving their bioavailability and therapeutic efficacy. avestia.com Naringin-loaded niosomes have been prepared using the thin-film hydration method with surfactants like Span 60 and cholesterol. avestia.com
One study reported the formulation of naringin niosomes with an entrapment efficiency of 75.88% and an in-vitro release rate of 62.12%. avestia.com These niosomes were found to be stable and effective carriers. avestia.com Another research effort focused on naringin-loaded niosomes for topical delivery, highlighting their ability to act as a solubilization matrix and provide sustained release. ukaazpublications.com The developed niosomal formulation showed enhanced stability and sustained drug release, indicating its potential for various therapeutic applications.
Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity, making them suitable for forming inclusion complexes with poorly water-soluble molecules like naringin. nih.govcornell.edu This complexation can significantly enhance the solubility and stability of the guest molecule. cornell.edu
Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have been extensively studied for complexation with naringin. cornell.eduplos.org The formation of naringin/β-CD inclusion complexes has been shown to markedly increase the water solubility and thermal stability of naringin. cornell.edu One study demonstrated that complexation with HP-β-CD increased the solubility of naringenin by over 400-fold. plos.org Another study reported that the solubility of naringenin in a complex with β-cyclodextrin increased by more than 10-fold. nih.gov These inclusion complexes are formed through non-covalent interactions, where the hydrophobic part of the naringin molecule is encapsulated within the cyclodextrin cavity. researchgate.net
Strategies for Improving Research-Level Bioavailability and Targeted Delivery in Pre-clinical Models
The primary goal of formulating naringin in various delivery systems is to improve its bioavailability and enable targeted delivery in pre-clinical research. Low oral bioavailability of naringin is a major hurdle in its therapeutic application. afjbs.combio-conferences.org
Nanoparticle-based systems have shown significant promise in enhancing the oral bioavailability of naringin. For example, naringin-loaded mixed micelles of Pluronic F127 and Tween 80 increased oral bioavailability in rats to 26.9%. mdpi.com Similarly, complexation with HP-β-CD resulted in a 7.4-fold increase in the area under the curve (AUC) and a 14.6-fold increase in the maximum plasma concentration (Cmax) in rats after oral administration, indicating substantially improved bioavailability. plos.orgnih.gov
Targeted delivery of naringin to specific sites can enhance its therapeutic effect while minimizing systemic exposure. For instance, naringenin-loaded lipid nanoemulsions have been designed to target vascular cell adhesion molecule-1 (VCAM-1), which is overexpressed during inflammation. bio-conferences.org In another approach, nanoparticles were decorated with hyaluronic acid to target cancer cells. nih.gov A novel biomimetic nano-drug delivery system using erythrocyte membrane-coated PLGA nanoparticles decorated with a brain-targeting peptide significantly enhanced the penetration of naringenin across the blood-brain barrier in a pre-clinical model. tandfonline.com
Controlled Release Mechanism Studies in In Vitro Systems
The in vitro release of naringin from various formulations is a critical parameter for predicting their in vivo performance. These studies are typically conducted using methods like dialysis under conditions that mimic physiological pH.
Naringin-loaded solid lipid nanoparticles have demonstrated sustained release profiles in vitro, with one study showing a cumulative release of about 80% over 48 hours. nih.gov Another study on SLNs reported a cumulative drug release of 55% in 24 hours, followed by a prolonged release over 10 days. mdpi.com Polymeric nanoparticles also exhibit controlled release. Naringin hybrid nanoparticles showed a biphasic release pattern, with an initial rapid release followed by a sustained release of up to 89.6% over 24 hours. mdpi.com Naringin-loaded PLGA nanoparticles displayed a sustained release of up to 82.11% over 24 hours. acs.org
Buccal tablets containing naringin-loaded MPEG-PCL nanoparticles showed a more rapid and complete drug release of over 80% within 12 hours compared to control tablets. rsc.org The release from these nanoparticles was slower at a lower pH (5.5) compared to higher pH values (6.8 and 7.4). rsc.org Micellar systems have also shown prolonged release, with naringin-PF68 micelles releasing the drug over 48 hours. nih.gov
Table 3: In Vitro Controlled Release of Naringin from Various Formulations
Formulation | In Vitro Release Conditions | Release Profile | Reference(s) |
---|---|---|---|
Solid Lipid Nanoparticles (SLN) | Dialysis bag, pH not specified | ~80% cumulative release in 48 hours. | nih.gov |
Solid Lipid Nanoparticles (SLN) | Dialysis bag, PBS (pH 7.4) with EtOH | 55% cumulative release in 24 hours, prolonged release over 10 days. | mdpi.com |
Chitosan Hybrid Nanoparticles | Not specified | Biphasic: 25.11% in 2h, 71.54% in 12h, 89.6% in 24h. | mdpi.com |
PLGA Nanoparticles | Phosphate buffer (pH 6.8) | 82.11% release in 24 hours. | acs.org |
MPEG-PCL Nanoparticle Buccal Tablets | USP I method and custom apparatus | >80% release in 12 hours. | rsc.org |
Pluronic F68 Micelles | Not specified | Prolonged release up to 48 hours. | nih.gov |
Q & A
Q. How can researchers ensure replicability of this compound’s reported anti-inflammatory effects in murine models?
Q. What controls are essential when studying this compound’s interactions with CYP450 enzymes to avoid false metabolic inhibition/induction results?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。